Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJDHGAPMBMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622417 | |
| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-35-3 | |
| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound with the CAS Number 37641-35-3. This molecule belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities and are significant scaffolds in medicinal chemistry. Notably, the core structure of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and its salts are key intermediates in the synthesis of prominent pharmaceutical agents, such as the HIV integrase inhibitor Raltegravir.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and spectral data of this compound.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| CAS Number | 37641-35-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 142.11 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Chemical Structure
The chemical structure of this compound consists of a five-membered 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a methyl carboxylate group at position 2.
Caption: Chemical structure of this compound.
Synthesis Protocol
A general and novel synthetic route for 5-alkyl-[2]-oxadiazole-2-carboxylic acid alkyl esters, including the methyl ester, is outlined in Chinese patent CN104974106A. This method avoids the use of highly toxic and corrosive reagents and is suitable for industrial production.[3] The process involves three main steps:
Step 1: Synthesis of Monoalkyl Oxalate Hydrazide This initial step involves the ammonolysis of a dialkyl oxalate with hydrazine hydrate to produce the corresponding monoalkyl oxalate hydrazide.
Step 2: Acylation to form 2-Hydrazide-monoalkyl Oxalate The monoalkyl oxalate hydrazide from the previous step undergoes an acylation reaction with a fatty acid anhydride. For the synthesis of the target molecule, acetic anhydride would be used to introduce the 5-methyl group.
Step 3: Dehydration and Ring Closure The resulting 2-hydrazide-monoalkyl oxalate is then subjected to a dehydration and ring closure reaction to yield the final product, this compound.[3]
The following diagram illustrates the general workflow for this synthesis.
Caption: General synthesis workflow for this compound.
Spectral Data
While specific, experimentally-derived spectra for this compound are not widely published, data from analogous compounds can provide insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group at the 5-position of the oxadiazole ring and another singlet for the methyl group of the ester functionality.
-
¹³C NMR: The carbon NMR spectrum for the potassium salt of the parent carboxylic acid has been predicted to show signals around 166.7, 161.3, 159.3, and 10.4 ppm.[4] For the methyl ester, one would expect signals corresponding to the two methyl carbons, the two carbons of the oxadiazole ring, and the carbonyl carbon of the ester. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[5]
Infrared (IR) Spectroscopy: The IR spectrum of 1,3,4-oxadiazole derivatives typically shows characteristic absorption bands. For related compounds, C=N stretching is observed around 1625 cm⁻¹, and C=C or C=N stretching indicative of aromatic systems and nitrogenous heterocycles is also seen in this region.[6] One would also expect to see strong absorption bands corresponding to the C=O stretching of the ester group.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (142.11 g/mol ).
Applications in Research and Drug Development
This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. The 1,3,4-oxadiazole moiety is a bioisostere of amides and esters and is known to participate in hydrogen bonding, which can be crucial for interactions with biological targets. The parent compound, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, is a key intermediate in the synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection. This highlights the importance of this class of compounds in the development of novel therapeutics.
Conclusion
This compound is a key heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a summary of its core properties, a plausible synthetic route, and an overview of its expected spectral characteristics. Further experimental investigation is warranted to fully elucidate its physical and chemical properties and to explore its potential applications in drug discovery and materials science.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS#:37641-35-3 | this compound | Chemsrc [chemsrc.com]
- 3. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 4. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, CAS No. 888504-28-7 - iChemical [ichemical.com]
- 5. researchgate.net [researchgate.net]
- 6. updatepublishing.com [updatepublishing.com]
"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its chemical identity, physicochemical properties, synthetic protocols, and known biological activities, presenting data in a structured format suitable for a scientific audience.
Chemical Identity and Structure
The compound "this compound" is a disubstituted 1,3,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
The structure consists of a central 1,3,4-oxadiazole ring substituted at position 5 with a methyl group (–CH₃) and at position 2 with a methyl carboxylate group (–COOCH₃).
Structure:
-
Molecular Formula: C₅H₆N₂O₃
-
SMILES: CC1=NN=C(O1)C(=O)OC
-
InChI Key: CTSJDHGAPMBMAR-UHFFFAOYSA-N
Physicochemical and Spectral Data
Quantitative data for the target compound and its closely related precursor, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, are summarized below. Note that experimental spectral data for the methyl ester is limited in publicly accessible literature; therefore, expected values based on related structures are provided for reference.
Table 1: Physicochemical Properties
| Property | This compound | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid[1] |
| CAS Number | 37641-35-3 | 518048-06-1 |
| Molecular Weight | 142.11 g/mol | 128.09 g/mol |
| Exact Mass | 142.037842 Da | 128.022192 Da |
| Topological Polar Surface Area | 65.2 Ų | 76.2 Ų |
| XLogP3 (Computed) | 0.3 | -0.1 |
| Appearance | White to off-white powder or crystalline solid (Predicted) | Crystalline solid |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR | δ (ppm) ≈ 3.9-4.1 (s, 3H, -OCH₃) δ (ppm) ≈ 2.6-2.8 (s, 3H, -CH₃ on ring) |
| ¹³C NMR | δ (ppm) ≈ 160-165 (C=O, ester) δ (ppm) ≈ 158-162 (C2 of oxadiazole) δ (ppm) ≈ 155-159 (C5 of oxadiazole) δ (ppm) ≈ 52-55 (-OCH₃) δ (ppm) ≈ 10-13 (-CH₃ on ring)[2][3] |
| FT-IR | ν (cm⁻¹) ≈ 1730-1750 (C=O stretch, ester) ν (cm⁻¹) ≈ 1610-1640 (C=N stretch) ν (cm⁻¹) ≈ 1200-1300 (C-O stretch) |
| Mass Spec (EI) | m/z (M⁺) = 142 Key Fragments: m/z = 111 ([M-OCH₃]⁺), m/z = 83 ([M-COOCH₃]⁺) |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via a multi-step process, adapted from established methods for analogous esters.[4] The following protocol outlines a robust pathway starting from commercially available reagents.
Overall Reaction Scheme: Dimethyl Oxalate → Methyl Oxalate Hydrazide → 2-(2-Acetylhydrazinyl)-2-oxoacetate → this compound
Step 1: Synthesis of Methyl Oxalate Hydrazide
-
Reagents: Dimethyl oxalate, hydrazine hydrate, methanol.
-
Procedure:
-
Dissolve dimethyl oxalate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield methyl oxalate hydrazide.
-
Step 2: Synthesis of Methyl 2-(2-Acetylhydrazinyl)-2-oxoacetate
-
Reagents: Methyl oxalate hydrazide, acetic anhydride, a suitable solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Suspend methyl oxalate hydrazide (1.0 eq) in the chosen solvent.
-
Add acetic anhydride (1.0-1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture for 3-5 hours.
-
The product may precipitate out of the solution. If so, filter the solid, wash with the solvent, and dry. If not, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Step 3: Dehydrative Cyclization to form this compound
-
Reagents: Methyl 2-(2-acetylhydrazinyl)-2-oxoacetate, phosphorus oxychloride (POCl₃) or another strong dehydrating agent (e.g., thionyl chloride, triphenylphosphine/carbon tetrachloride), toluene.[5]
-
Procedure:
-
Suspend the crude product from Step 2 (1.0 eq) in toluene.
-
Under an inert atmosphere (N₂), slowly add phosphorus oxychloride (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring by TLC.[4]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.
-
Biological Activity and Potential Mechanisms of Action
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[6] While specific studies on this compound are not extensively documented, its structural motifs are present in compounds investigated as potent enzyme inhibitors.
Potential as an Antibacterial Agent: DNA Gyrase Inhibition
Many heterocyclic compounds, including oxadiazole derivatives, have been identified as inhibitors of bacterial DNA gyrase (a type II topoisomerase).[6][7][8] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial drugs.
The proposed mechanism involves the inhibitor binding to the ATPase site on the GyrB subunit of the enzyme. This binding event prevents the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into the bacterial DNA. The inhibition of this process ultimately disrupts DNA topology and leads to bacterial cell death.
Potential as a Tyrosinase Inhibitor
Derivatives of 1,3,4-oxadiazole have also been investigated as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9][10] Inhibition of tyrosinase is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders. The mechanism often involves the inhibitor chelating the copper ions in the enzyme's active site or binding to allosteric sites, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.[11][12] The potassium salt of the parent carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, has been specifically noted for its ability to inhibit tyrosinase activity.[13]
Applications and Future Directions
This compound serves as a valuable building block in synthetic organic chemistry. Its parent carboxylic acid and corresponding potassium salt are known intermediates in the synthesis of high-profile antiviral drugs, including the HIV integrase inhibitor Raltegravir.[14] The ester functional group provides a versatile handle for further chemical modification, such as conversion to amides, hydrazides, or other esters, enabling the creation of diverse chemical libraries for drug discovery and materials science applications. Future research may focus on elucidating the specific biological targets of this compound and optimizing its structure to enhance potency and selectivity for therapeutic applications.
References
- 1. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, CAS No. 888504-28-7 - iChemical [ichemical.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 8. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]
- 14. Page loading... [guidechem.com]
"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" molecular weight and formula
An In-Depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, provides a potential synthetic protocol, and outlines a logical workflow for its preparation.
Core Compound Properties
This compound is a small molecule featuring a five-membered oxadiazole ring, a key scaffold in many biologically active compounds. Its chemical structure and properties are summarized below.
| Property | Data |
| Molecular Formula | C₅H₆N₂O₃[1] |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | This compound[1] |
| CAS Number | 37641-35-3[1] |
| Physical Form | Solid[1] |
| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg[1] |
| Storage Temperature | 4°C[1] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration. The following protocol is a representative method based on established synthetic routes for similar 1,3,4-oxadiazole derivatives.
Objective: To synthesize this compound.
Materials:
-
Acetic hydrazide
-
Dimethyl oxalate
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Chromatography supplies
Experimental Procedure:
Step 1: Synthesis of 1-acetyl-2-(2-methoxy-2-oxoacetyl)hydrazine
-
In a round-bottom flask, dissolve acetic hydrazide in a suitable solvent such as methanol.
-
Add dimethyl oxalate to the solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N'-asymmetric diacylhydrazine intermediate.
Step 2: Cyclodehydration to form this compound
-
To the crude intermediate from Step 1 in a round-bottom flask, add toluene.
-
Under a nitrogen atmosphere and with stirring, carefully add phosphorus oxychloride (POCl₃) in a slight molar excess (e.g., 1.05 equivalents) at room temperature.
-
Heat the reaction mixture to a temperature between 50°C and 110°C and maintain for 3 to 24 hours. The optimal temperature and time should be determined empirically.
-
After cooling to room temperature, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide to the Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate from Acylhydrazides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a valuable building block in medicinal chemistry. The described methodology focuses on a robust and scalable three-step process starting from readily available acylhydrazide precursors. This document details the reaction pathway, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocycle in pharmaceutical sciences, valued for its favorable physicochemical properties, including metabolic stability and its role as a bioisostere for esters and amides. This compound serves as a key intermediate in the synthesis of various biologically active compounds. This guide outlines a reliable synthetic route from acylhydrazides, focusing on a practical and efficient laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step sequence starting from dimethyl oxalate and hydrazine hydrate. The overall pathway involves the formation of an acylhydrazide intermediate, which is subsequently acylated and then cyclized to yield the target 1,3,4-oxadiazole.
An In-Depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis protocols, potential biological activities, and relevant experimental methodologies.
Chemical Identity and Properties
This compound is a derivative of the 1,3,4-oxadiazole core, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold in the synthesis of novel therapeutic agents.
CAS Number: 37641-35-3
Table 1: Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆N₂O₃ |
| Canonical SMILES | COC(=O)C1=NN=C(O1)C |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 142.11 g/mol | PubChem |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 142.03784223 Da | PubChem |
| Topological Polar Surface Area | 68.3 Ų | PubChem[2] |
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including the title compound, is commonly achieved through the cyclization of N,N'-diacylhydrazine precursors. A robust and scalable method involves a three-step process starting from dialkyl oxalate and hydrazine.
Synthesis Workflow
The overall workflow for the synthesis is depicted below. It involves the formation of a monoalkyl oxalate hydrazide, followed by acylation and a final dehydration/cyclization step to yield the target oxadiazole.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the synthesis of 5-alkyl-[3][4][5]-oxadiazole-2-carboxylic acid alkyl esters[6].
Step 1: Synthesis of Monomethyl oxalate hydrazide
-
In a reaction vessel, dissolve dimethyl oxalate in methanol.
-
Slowly add hydrazine hydrate to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated product by filtration. Wash with cold methanol and dry under vacuum.
Step 2: Synthesis of N-acetyl-N'-(methoxycarbonyl)hydrazine
-
Suspend the monomethyl oxalate hydrazide obtained from Step 1 in acetonitrile.
-
Add acetic anhydride to the suspension dropwise.
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the resulting solid, wash with acetonitrile, and dry to yield the diacylhydrazine intermediate.
Step 3: Synthesis of this compound
-
To a reaction flask under a nitrogen atmosphere, add the N-acetyl-N'-(methoxycarbonyl)hydrazine from Step 2 and toluene.
-
Slowly add phosphorus oxychloride (POCl₃) as the dehydrating agent.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Biological Activity and Potential Applications
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[7][8]. Derivatives are being investigated as potent and selective enzyme inhibitors[9].
Anticancer and Enzyme Inhibition Potential
While specific biological data for this compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant potential as anticancer agents[10]. A key mechanism of action for many of these compounds is the inhibition of enzymes crucial for cancer cell proliferation and survival[9].
Two such enzyme targets are:
-
Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn halts DNA replication and cell division, ultimately causing cell death in rapidly proliferating cancer cells[7][10].
-
Histone Deacetylases (HDACs): HDACs are epigenetic regulators that play a crucial role in gene expression. Certain 1,3,4-oxadiazole derivatives have been identified as selective inhibitors of specific HDAC isoforms, such as HDAC6. This inhibition can lead to cell growth arrest, differentiation, and apoptosis in cancer cells[3][4].
Potential Signaling Pathway: Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase is a well-established strategy in cancer chemotherapy. The diagram below illustrates the central role of TS in the DNA synthesis pathway and the consequence of its inhibition by agents like 1,3,4-oxadiazole derivatives.
Experimental Protocols: Biological Assays
To evaluate the potential of this compound as an enzyme inhibitor, a standard in vitro assay can be performed. The following is a representative protocol for determining the inhibitory activity against human thymidylate synthase.
In Vitro Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate). The decrease in absorbance at 340 nm due to the oxidation of the cofactor is monitored over time.
Materials:
-
Recombinant human Thymidylate Synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Pemetrexed or 5-Fluorouracil (as positive controls)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound (this compound) and control inhibitors in DMSO. Create a serial dilution to test a range of concentrations.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound or control inhibitor at various concentrations to the respective wells. Include a DMSO-only control (vehicle control).
-
Add the enzyme (TS) to all wells except for the no-enzyme control, and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mixture containing dUMP and CH₂H₄folate to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound. The versatile 1,3,4-oxadiazole core continues to be a promising starting point for the development of new therapeutics, and further investigation into this specific compound is warranted to fully elucidate its biological potential.
References
- 1. 5-Methyl-1,3,4-oxadiazole-2-carboxylate | C4H3N2O3- | CID 40428291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 518048-06-1 [smolecule.com]
- 6. Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound with the CAS number 37641-35-3. It belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 142.11 g/mol | --INVALID-LINK-- |
| CAS Number | 37641-35-3 | --INVALID-LINK--[1] |
| Appearance | White to off-white powder or crystalline solid (Predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water; insoluble in most organic solvents like ethanol or acetone (Predicted for the potassium salt) | General knowledge |
| Predicted pKa | -4.24 ± 0.10 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of a key intermediate followed by cyclization. A general method for the synthesis of 5-alkyl-[1][2][3]-oxadiazole-2-carboxylic acid alkyl esters is described in Chinese patent CN104974106A.[4] The following protocol is an adaptation of this method for the specific synthesis of the methyl ester.
Synthesis of 2-Hydrazide-monoalkyl Oxalate (Intermediate)
This step involves the reaction of dialkyl oxalate with hydrazine hydrate.
-
Materials: Dialkyl oxalate, hydrazine hydrate.
-
Procedure:
-
Subject dialkyl oxalate and hydrazine hydrate to an ammonia decomposition reaction.
-
The reaction yields monoalkyl oxalate hydrazide.
-
Acylation of Monoalkyl Oxalate Hydrazide
The intermediate from the previous step is then acylated.
-
Materials: Monoalkyl oxalate hydrazide, fatty acid anhydride.
-
Procedure:
-
Carry out an acylation reaction with the obtained monoalkyl oxalate hydrazide and a suitable fatty acid anhydride to produce 2-hydrazide-monoalkyl oxalate.
-
Dehydration and Ring Closure
The final step involves the cyclization of the acylated intermediate to form the 1,3,4-oxadiazole ring.
-
Materials: 2-Hydrazide-monoalkyl oxalate, dehydrating agent (e.g., phosphorus oxychloride).
-
Procedure:
The following diagram illustrates the general synthetic workflow.
Spectral Data and Characterization
Table 2: Predicted and Expected Spectral Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | - Methyl group on the oxadiazole ring (C5-CH₃): Singlet, ~2.4-2.6 ppm. - Methyl ester group (COOCH₃): Singlet, ~3.9-4.1 ppm. |
| ¹³C NMR | - Oxadiazole ring carbons (C2 and C5): ~160-165 ppm. - Methyl group on the oxadiazole ring (C5-CH₃): ~10-15 ppm. - Ester carbonyl carbon (COO): ~158-162 ppm. - Methyl ester carbon (OCH₃): ~52-55 ppm. |
| FT-IR (cm⁻¹) | - C=N stretching (oxadiazole ring): ~1610-1650 cm⁻¹. - C-O-C stretching (oxadiazole ring): ~1020-1070 cm⁻¹. - C=O stretching (ester): ~1720-1740 cm⁻¹. - C-H stretching (methyl groups): ~2950-3000 cm⁻¹. |
Chemical Reactivity and Stability
The 1,3,4-oxadiazole ring is a stable aromatic system. The ester functional group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of activities, including:
-
Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.
-
Enzyme Inhibition: The 1,3,4-oxadiazole nucleus is a key component of several enzyme inhibitors. For instance, the potassium salt of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid has been shown to inhibit tyrosinase, an enzyme involved in melanin production.[5] This suggests that the methyl ester derivative may also possess enzyme-inhibitory properties.
-
Anticancer and Anti-inflammatory Properties: Certain 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines and have shown anti-inflammatory activity.
The potential mechanism of action for many biologically active 1,3,4-oxadiazoles involves their ability to interact with various enzymes and receptors within biological pathways. The following diagram illustrates a generalized logical workflow for screening the biological activity of such a compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed. The ethyl ester analog is known to cause skin and eye irritation and may cause respiratory irritation.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While detailed experimental data is sparse, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its physical, chemical, and biological characteristics.
References
- 1. CAS#:37641-35-3 | this compound | Chemsrc [chemsrc.com]
- 2. 5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 5. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]
In-depth Technical Guide: Solubility of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. This document provides a general overview of the expected solubility characteristics of 1,3,4-oxadiazole derivatives based on available literature, outlines a standardized experimental protocol for determining solubility, and discusses the relevance of this data in drug development.
Introduction to this compound
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is a common feature in many biologically active molecules due to its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups. Understanding the solubility of this specific ester is crucial for its application in drug discovery and development, impacting formulation, bioavailability, and synthetic route optimization.
Solubility of 1,3,4-Oxadiazole Derivatives: A General Overview
While specific data for this compound is not available, general trends for the 1,3,4-oxadiazole class can be inferred. The solubility of these compounds is significantly influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring.
Generally, 1,3,4-oxadiazole derivatives are characterized by their polarity. The related compound, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, is reported to be soluble in water. This suggests that the core oxadiazole structure imparts a degree of polarity. However, the esterification of the carboxylic acid to its methyl ester, as in the title compound, will likely decrease its polarity and, consequently, its aqueous solubility, while potentially increasing its solubility in organic solvents.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound in various organic solvents is presented below. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask solubility determination method.
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a pre-established calibration curve.
-
Data Reporting: The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.
Data Presentation (Hypothetical)
As no experimental data has been found, the following table is a template for how the quantitative solubility data for this compound should be presented once determined.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide | 25 | Data not available | Data not available |
Signaling Pathways and Logical Relationships
Currently, there is no information available in the scientific literature that describes the involvement of this compound in specific signaling pathways. The primary context for this compound appears to be as a synthetic intermediate. The logical relationship in its synthesis is depicted below.
Caption: Synthesis of the target compound via esterification.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development, particularly in the pharmaceutical industry. This guide highlights the current lack of specific quantitative data and provides a robust experimental framework for its determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers are encouraged to perform these measurements and publish their findings to fill this knowledge gap.
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical development of 1,3,4-oxadiazole derivatives, detailing the foundational synthetic methodologies, early biological evaluations, and the evolution of our understanding of these versatile compounds.
The Genesis of 1,3,4-Oxadiazoles: A Historical Timeline
While the broader class of oxadiazoles saw its genesis in the late 19th century with the synthesis of the 1,2,4-isomer by Tiemann and Krüger in 1884, the specific 1,3,4-oxadiazole ring system remained elusive for several decades. The early 20th century saw the development of synthetic routes to related nitrogen-containing heterocycles, providing a chemical context for the eventual discovery of 1,3,4-oxadiazoles.
It was not until 1965 that the parent unsubstituted 1,3,4-oxadiazole was first prepared and characterized by C. Ainsworth. This seminal work opened the door to the exploration of a new class of heterocyclic compounds with immense therapeutic potential.
Foundational Synthetic Methodologies
The early syntheses of heterocyclic compounds were often characterized by harsh reaction conditions and modest yields. The development of synthetic routes to 1,3,4-oxadiazoles and their precursors built upon the foundational knowledge of condensation and cyclization reactions established in the late 19th and early 20th centuries.
The First Synthesis of 1,3,4-Oxadiazole
Unlocking the Potential of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Technical Guide for Researchers
For Immediate Release
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a versatile heterocyclic compound, is emerging as a significant scaffold in medicinal chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential research applications, drawing from the extensive biological activities exhibited by its parent 1,3,4-oxadiazole core and its derivatives. While specific research on this particular ester is still nascent, its structural features suggest a promising starting point for the development of novel therapeutic agents.
The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide will delve into these key areas, presenting available quantitative data for structurally related compounds to inform future research directions for this compound.
Anticancer Potential: A Scaffold for Tumor Cell Inhibition
The 1,3,4-oxadiazole nucleus is a privileged scaffold in the design of anticancer agents.[1] Derivatives have shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as the inhibition of key enzymes like thymidylate synthase and histone deacetylases (HDACs).[1] While specific IC50 values for this compound are not yet extensively documented in publicly available literature, the data from closely related derivatives underscore the potential of this chemical class.
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [2] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione | HT-29 | 0.78 | [2] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione | HepG2 | 0.26 | [2] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (various) | HT-29, MDA-MB-231 | Activity at 10 µM | [3] |
| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6- (trifluoromethyl)pyridin-2-amine | DU145, HepG2 | Promising activity | [2] |
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
1,3,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents.[4] Their activity spans a broad spectrum, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furan and nitro furan derivatives | S. aureus | 4 - 8 | [5] |
| Furan and nitro furan derivatives | E. coli | 8 - 16 | [5] |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | MRSA | 62 | [6] |
Enzyme Inhibition: A Key Mechanism of Action
The biological effects of many 1,3,4-oxadiazole derivatives can be traced to their ability to inhibit specific enzymes. This makes them attractive candidates for targeting diseases where enzyme dysregulation plays a crucial role. For instance, derivatives have been investigated as inhibitors of papain-like protease (PLpro) of SARS-CoV-2 and monoamine oxidase B (MAO-B).
Table 3: Enzyme Inhibition by Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole derivative 13f | SARS-CoV-2 PLpro | 1.8 | [7] |
| 1,2,4-Oxadiazole derivative 26r | SARS-CoV-2 PLpro | 1.0 | [7] |
Experimental Protocols
To facilitate further research, this section provides detailed, generalized methodologies for the synthesis of this compound and for evaluating its potential biological activities.
Synthesis of this compound
A plausible synthetic route involves a multi-step process starting from readily available reagents. A general method for the synthesis of 5-alkyl-[1][7]-oxadiazole-2-carboxylic acid alkyl esters has been described, which can be adapted for the target molecule. The process typically involves the formation of a diacylhydrazine intermediate followed by cyclodehydration.
Protocol:
-
Step 1: Preparation of Mono-methyl oxalate hydrazide. React dimethyl oxalate with hydrazine hydrate. This ammonolysis reaction yields mono-methyl oxalate hydrazide.
-
Step 2: Acylation. The mono-methyl oxalate hydrazide is then acylated using acetic anhydride to yield methyl 2-(2-acetylhydrazinyl)-2-oxoacetate.
-
Step 3: Dehydrative Cyclization. The resulting diacylhydrazine undergoes a dehydration and ring-closure reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as toluene. This step yields the final product, this compound. The reaction mixture is typically heated to reflux, and the product is then isolated and purified using standard techniques like crystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to the induction of apoptosis. A common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.
Future Directions
This compound represents a promising, yet underexplored, molecule. Future research should focus on:
-
Systematic Biological Screening: Conducting comprehensive in vitro screening against a wide panel of cancer cell lines and microbial strains to identify lead activities.
-
Quantitative Analysis: Determining specific IC50 and MIC values to quantify its potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Analogue Synthesis: Using it as a scaffold to synthesize a library of derivatives to establish structure-activity relationships (SAR).
This technical guide provides a foundational framework for initiating research into the potential applications of this compound. The rich history of the 1,3,4-oxadiazole core in medicinal chemistry strongly suggests that this compound is a valuable starting point for the discovery of novel therapeutic agents.
References
- 1. Buy this compound | 37641-35-3 [smolecule.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a key heterocyclic building block. The 1,3,4-oxadiazole scaffold is a prominent feature in numerous pharmacologically active compounds, valued for its favorable physicochemical properties and diverse biological activities.[1] This document details the synthesis, properties, and applications of this specific carboxylate derivative, offering experimental protocols and data to support its use in research and development.
Core Compound Properties
This compound is a stable, solid organic compound. Its structure, featuring a methyl-substituted 1,3,4-oxadiazole ring and a methyl ester functional group, makes it a reactive and versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 37641-35-3 | |
| Molecular Formula | C₅H₆N₂O₃ | |
| Molecular Weight | 142.11 g/mol | - |
| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| InChI Key | CTSJDHGAPMBMAR-UHFFFAOYSA-N |
| XLogP3 | 0.3 |[2] |
Synthesis and Reactivity
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the oxidative cyclization of acylhydrazones or the dehydration of 1,2-diacylhydrazines.[3][4][5] These methods offer robust pathways to the core oxadiazole ring system.
The reactivity of the molecule is centered on the ester group, which can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing entry points to a vast library of derivatives. The oxadiazole ring itself is generally stable but can participate in certain ring-opening reactions under harsh conditions.[6]
Applications as a Building Block
This compound is a valuable intermediate in several fields, primarily driven by the established biological significance of the 1,3,4-oxadiazole core.[2]
-
Pharmaceutical Research : The compound serves as a crucial starting material for synthesizing potential drug candidates.[2] The related potassium salt, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, is a known intermediate in the synthesis of the antiviral drug Letermovir and the HIV integrase inhibitor Raltegravir.[7][8][9] The 1,3,4-oxadiazole scaffold is a common feature in molecules with a wide range of biological activities.[6][10]
-
Agricultural Chemistry : Oxadiazole derivatives have been developed for use as pesticides and herbicides.[2][6]
-
Materials Science : The thermal stability and optical properties of the oxadiazole ring make it suitable for inclusion in advanced materials like organic light-emitting diodes (OLEDs), laser dyes, and heat-resistant polymers.[6]
-
Organic Synthesis : It is a versatile intermediate for creating more complex organic molecules.[2]
Biological Activity Profile of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. This is often attributed to its ability to act as a bioisostere for ester and amide groups, enhancing properties like metabolic stability.
Table 2: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Compounds show activity against various bacterial and fungal strains. | [2][6] |
| Anticancer | Derivatives have demonstrated cytotoxic properties against various cancer cell lines, sometimes by inhibiting key enzymes like thymidylate synthase and HDACs. | [2][11] |
| Anti-inflammatory | Certain derivatives have been reported to possess anti-inflammatory effects. | [2][6] |
| Antiviral | The scaffold is a core component of approved antiviral drugs, such as Raltegravir, which inhibits HIV integrase. | [6][9] |
| Enzyme Inhibition | The oxadiazole ring can interact with and inhibit various enzymes, making it a target for designing specific inhibitors. It has been studied as an inhibitor of carbonic anhydrase and papain-like protease (PLpro). | [2][12][13] |
| Anticonvulsant | Some novel synthesized compounds have shown anticonvulsant potential. |[10] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the title compound and a subsequent derivatization.
Protocol 1: Synthesis of this compound
This two-step procedure involves the formation of a diacylhydrazine intermediate followed by dehydrative cyclization.
Step A: Synthesis of N'-acetyl-2-oxamohydrazide
-
In a 250 mL round-bottom flask, dissolve acetic hydrazide (0.1 mol) in methanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add dimethyl oxalate (0.1 mol) dropwise to the solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield the N'-acetyl-2-oxamohydrazide intermediate.
Step B: Cyclization to this compound
-
To a 100 mL flask equipped with a reflux condenser, add the dried intermediate from Step A (0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2 hours. The reaction should become a clear solution.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Protocol 2: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
This protocol converts the methyl ester to its corresponding carboxylic acid, a key intermediate for amide couplings.[9]
-
Dissolve this compound (0.02 mol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (20 mL) in a 100 mL flask.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 0.025 mol) to the solution.
-
Stir the mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (30 mL) and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
A white precipitate of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
This guide consolidates available information to highlight the utility of this compound as a foundational element in synthetic chemistry, particularly for professionals in drug discovery and materials science. Its straightforward synthesis and versatile reactivity underscore its importance as a key heterocyclic building block.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 37641-35-3 [smolecule.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 518048-06-1 [smolecule.com]
- 10. ajrconline.org [ajrconline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ipbcams.ac.cn [ipbcams.ac.cn]
- 13. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable chemical stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions have cemented its status as a cornerstone for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the 1,3,4-oxadiazole core, detailing its synthesis, diverse biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.
A Spectrum of Biological Activities
Derivatives of 1,3,4-oxadiazole exhibit a broad and impressive range of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.[5][6] These activities include anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][7] The versatility of this scaffold allows for structural modifications that can fine-tune its biological profile, leading to the development of potent and selective therapeutic agents.[1]
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a prominent feature in many potent anticancer agents.[4][7] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes and growth factors involved in cancer progression.[8][9] Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[10][11]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID/Description | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HT29 | IC50 | 1.3-2.0 | [12] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | Enzyme Inhibition (Thymidine Phosphorylase) | - | [8] |
| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | - | Enzyme Inhibition (HDAC) | - | [8] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 | IC50 | <0.14 | [13] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (4i) | A549 | IC50 | 1.59 | [13] |
| AMK OX-9 | A549 | IC50 | 20.73 | [14] |
| AMK OX-8 | HeLa | IC50 | 35.29 | [14] |
| AMK OX-10 | HeLa | IC50 | 5.34 | [14] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole (26) | MCF-7 | IC50 | 0.34 | [12] |
| Dihydroartemisinin-2-mercapto-1,3,4-oxadiazole conjugate (19b) | HepG2 | IC50 | 3.49 | [11] |
| Zerumbone-2-mercapto-1,3,4-oxadiazole conjugate | - | IC50 | 1.54-2.00 | [11] |
| Benzotriazole-oxadiazole hybrid (4d) | PANC-1 | IC50 | 87.82 | [11] |
Antibacterial Activity
With the rise of antimicrobial resistance, the need for novel antibacterial agents is critical. The 1,3,4-oxadiazole scaffold has proven to be a valuable template for the design of new antibacterial compounds.[5] Derivatives have shown potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[1][7]
Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID/Description | Bacterial Strain(s) | Activity Metric | Value (µg/mL) | Reference(s) |
| OZE-I | S. aureus (including MRSA) | MIC | 4-16 | [1] |
| OZE-II | S. aureus (including MRSA) | MIC | 4-16 | [1] |
| OZE-III | S. aureus (including MRSA) | MIC | 8-32 | [1] |
| Fluoroquinolone hybrid (4a) | S. aureus, MRSA | MIC | 0.25-2 | [5] |
| 2-acylamino-1,3,4-oxadiazole (22b) | Bacillus subtilis | MIC | 0.78 | [5] |
| 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole (19) | S. epidermidis | MIC | 0.48 | [5] |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivative (4a) | MRSA | MIC | 62 | [7] |
| 1,3,4-oxadiazole-based LTA inhibitor (13) | S. aureus, S. epidermidis | MIC90 | 0.5-1 | [3][15] |
Enzyme Inhibition
The 1,3,4-oxadiazole ring is a key component in a number of enzyme inhibitors, targeting a variety of enzymes implicated in disease.[16][17] This includes enzymes such as acetylcholinesterase (AChE), relevant to Alzheimer's disease, and urease, a target for the treatment of infections by Helicobacter pylori.[17][18]
Table 3: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID/Description | Enzyme Target | Activity Metric | Value (µM) | Reference(s) |
| Oxadiazole derivative (16) | Acetylcholinesterase (AChE) | IC50 | 41.87 | [16][19] |
| Oxadiazole derivative (4j) | Urease | IC50 | 1.15 | [17] |
| Zibotentan (ZD4054) | Endothelin A (ETA) Receptor | Ki | 0.013 | [20] |
| Benzotriazole-oxadiazole hybrid (5h) | Focal Adhesion Kinase (FAK) | IC50 | 0.250 | [11] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.
Antiviral Mechanism: Raltegravir
Raltegravir, an antiretroviral drug, is a potent inhibitor of HIV integrase.[21][22] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[23][24] By binding to the active site of integrase, Raltegravir prevents the strand transfer reaction, thus halting viral replication.[24][25]
Anticancer Mechanism: Zibotentan
Zibotentan is an antagonist of the endothelin A (ETA) receptor.[20][26] Endothelin-1 (ET-1), upon binding to the ETA receptor, can promote cancer cell proliferation, survival, and angiogenesis.[26] By blocking this interaction, Zibotentan can inhibit these pro-tumorigenic effects.[20][27]
Experimental Protocols
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives involve well-established chemical and biological methodologies.
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[28]
Methodology:
-
Preparation of N,N'-diacylhydrazine: An acid hydrazide is reacted with an acid chloride or carboxylic acid to form the corresponding N,N'-diacylhydrazine.
-
Cyclodehydration: The N,N'-diacylhydrazine is heated in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to effect cyclization to the 1,3,4-oxadiazole ring.[28]
-
Purification: The crude product is purified by recrystallization or column chromatography.
Reaction Conditions:
-
Reagents: Acid hydrazide, acid chloride/carboxylic acid, phosphorus oxychloride.
-
Solvent: Typically a high-boiling point solvent or neat conditions.
-
Temperature: Reflux temperatures are often required.
General Synthesis of 2-Amino-1,3,4-Oxadiazoles
2-Amino-1,3,4-oxadiazoles are often synthesized from semicarbazide derivatives.[2][4]
Methodology:
-
Formation of Semicarbazone: An appropriate aldehyde is condensed with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the corresponding semicarbazone.[6]
-
Oxidative Cyclization: The semicarbazone is then subjected to oxidative cyclization using reagents like iodine in the presence of a base such as potassium carbonate.[6]
-
Purification: The final product is purified by recrystallization from a suitable solvent.[2]
Reaction Conditions:
-
Reagents: Aldehyde, semicarbazide hydrochloride, sodium acetate, iodine, potassium carbonate.
-
Solvent: A mixture of water and an organic solvent like methanol or 1,4-dioxane is commonly used.[6]
-
Temperature: The condensation is typically performed at room temperature, while the cyclization often requires heating.[6]
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[29][30]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[31]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives for a specified period (e.g., 48 or 72 hours).[14][31]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a few hours.[30]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[30]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm), which is proportional to the number of viable cells.[30]
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth.[7]
-
Serial Dilution: The 1,3,4-oxadiazole compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives underscore its immense therapeutic potential.[1][14] The ongoing exploration of novel 1,3,4-oxadiazole-based compounds, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative medicines to address a wide range of unmet medical needs.[23][32]
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. datapdf.com [datapdf.com]
- 7. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Raltegravir: molecular basis of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Raltegravir - Wikipedia [en.wikipedia.org]
- 23. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 25. homework.study.com [homework.study.com]
- 26. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 27. The endothelin-A receptor antagonist zibotentan induces damage to the nasal olfactory epithelium possibly mediated in part through type 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT (Assay protocol [protocols.io]
- 31. texaschildrens.org [texaschildrens.org]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, recognized for its diverse biological activities. This core structure is a key component in a variety of therapeutic agents, demonstrating properties that include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1] The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as the HIV integrase inhibitor Raltegravir and the antiviral drug Letermovir. Its chemical versatility also makes it a valuable building block in the development of novel compounds in agricultural chemistry and materials science.[2] This document provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, presenting key data in a structured format to facilitate research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its parent carboxylic acid is provided below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | This compound | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid |
| CAS Number | 37641-35-3 | 518048-06-1[3] |
| Molecular Formula | C₅H₆N₂O₃ | C₄H₄N₂O₃[3] |
| Molecular Weight | 142.11 g/mol | 128.09 g/mol [3] |
| Physical Form | Solid | - |
| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg | - |
| Storage Temperature | 4 °C | - |
| IUPAC Name | This compound | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid[3] |
| SMILES | CC1=NN=C(O1)C(=O)OC | CC1=NN=C(O1)C(=O)O[3] |
| InChI Key | CTSJDHGAPMBMAR-UHFFFAOYSA-N | QPXQPPXGTQABCW-UHFFFAOYSA-N[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often involving the formation of the 1,3,4-oxadiazole ring from a hydrazide precursor followed by esterification, or by constructing the ring with the ester moiety already present. A general synthetic route for 5-alkyl-[1][2][4]-oxadiazole-2-carboxylic acid alkyl esters is outlined in the following experimental protocol, adapted from patent literature.
General Synthetic Workflow
Caption: Synthetic workflow for 5-alkyl-[1][2][4]-oxadiazole-2-carboxylic acid alkyl esters.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This protocol describes the synthesis of the ethyl ester, which is analogous to the synthesis of the methyl ester by using the appropriate starting materials.
Step 1: Synthesis of Monoethyl Oxalate Hydrazide
-
To a solution of diethyl oxalate and a suitable solvent, hydrazine hydrate is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified period, during which the product precipitates.
-
The solid is collected by filtration, washed with a solvent, and dried to yield monoethyl oxalate hydrazide.
Step 2: Synthesis of 2-Acetylhydrazide-monoethyl Oxalate
-
Monoethyl oxalate hydrazide is dissolved in a suitable solvent.
-
Acetic anhydride is added to the solution, and the mixture is stirred.
-
The reaction is monitored until completion, after which the product is isolated.
Step 3: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
-
2-Acetylhydrazide-monoethyl oxalate is suspended in an appropriate solvent (e.g., toluene).
-
A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added to the suspension under an inert atmosphere.[5]
-
The mixture is heated and stirred for several hours.[5]
-
After the reaction is complete, the mixture is cooled, and the product is isolated and purified, for instance, by distillation or chromatography.[5] The yield for this step is reported to be between 65% and 85%.[5]
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: For 1,3,4-oxadiazole derivatives, the protons of the methyl group attached to the ring typically appear as a singlet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons of the oxadiazole ring are characteristically deshielded, with signals appearing in the aromatic region. For example, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons resonate at approximately 164.32 and 161.98 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectra of 2,5-disubstituted 1,3,4-oxadiazoles typically show characteristic absorption bands for C=N and C-O-C stretching vibrations within the heterocyclic ring.
Biological Activities and Applications
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities. This compound and its analogs have been investigated for their potential as antimicrobial and anticancer agents.
Signaling Pathway Implication in Cancer
Caption: Putative mechanism of anticancer activity for 1,3,4-oxadiazole derivatives.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents.[4] Their mechanism of action can involve the inhibition of key enzymes essential for cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs).[2][4]
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | <0.14 | [7] |
| 2,5-disubstituted 1,3,4-oxadiazole with hydroxamic acid | HCT-116 (Colon) | 0.28 | [4] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical) | 10.64 - 33.62 | [8] |
| Cisplatin (Reference) | HeLa (Cervical) | 13.54 - 14.08 | [8] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, IMR-32, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test compounds (e.g., 1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
Antimicrobial Activity
1,3,4-oxadiazole derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[2][9]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole derivatives (OZE-I, OZE-II) | Staphylococcus aureus | 4 - 16 | [10] |
| 1,3,4-Oxadiazole derivative (OZE-III) | Staphylococcus aureus | 8 - 32 | [10] |
| Norfloxacin derivatives with 1,3,4-oxadiazole | S. aureus (MRSA) | 0.25 - 1 | [9] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | - (stronger than ampicillin) | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Broth Microdilution Method: A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Conclusion
This compound is a valuable heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its role as a key intermediate in the synthesis of important pharmaceuticals underscores its relevance in drug development. The broader class of 1,3,4-oxadiazole derivatives exhibits promising anticancer and antimicrobial activities, warranting further investigation into the specific biological profile of the title compound. This technical guide provides a foundational understanding for researchers and scientists working with this and related molecular scaffolds.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 37641-35-3 [smolecule.com]
- 3. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" synthesis protocol step-by-step
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a two-step procedure involving the formation of an N,N'-asymmetric diacylhydrazine intermediate, followed by a dehydrative cyclization to yield the target 1,3,4-oxadiazole. This protocol is adapted from established methods for analogous compounds and is intended for use by qualified laboratory personnel.
Introduction
The 1,3,4-oxadiazole moiety is a key pharmacophore found in a variety of biologically active compounds. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The following protocol details a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Diacylhydrazine Intermediate: Reaction of methyl hydrazinoformate with acetic anhydride to form N'-acetyl-N-(methoxycarbonyl)hydrazine.
-
Dehydrative Cyclization: Cyclization of the diacylhydrazine intermediate using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the final product.
Experimental Protocol
Materials and Reagents:
-
Methyl hydrazinoformate
-
Acetic anhydride
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step 1: Synthesis of N'-acetyl-N-(methoxycarbonyl)hydrazine
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl hydrazinoformate (1.0 eq) in a suitable solvent like toluene.
-
Slowly add acetic anhydride (1.1 eq) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, proceed with aqueous work-up.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N'-acetyl-N-(methoxycarbonyl)hydrazine. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the crude N'-acetyl-N-(methoxycarbonyl)hydrazine (1.0 eq) from the previous step in toluene.
-
With stirring, carefully add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
Data Presentation
The following table summarizes the quantitative data for the synthesis, adapted from the protocol for the analogous ethyl ester.[1] Actual yields may vary depending on experimental conditions.
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N'-acetyl-N-(methoxycarbonyl)hydrazine | Methyl hydrazinoformate | Acetic anhydride | Toluene | 2-4 | Reflux | ~85-90 |
| 2 | This compound | N'-acetyl-N-(methoxycarbonyl)hydrazine | POCl₃ | Toluene | 3-5 | Reflux | ~65-85 |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound featuring a five-membered 1,3,4-oxadiazole ring. This scaffold is a "privileged" structure in medicinal chemistry, as its derivatives are known to exhibit a wide array of biological activities. The 1,3,4-oxadiazole ring is chemically and thermally stable, and it can act as a bioisosteric replacement for ester and amide groups, potentially improving the pharmacokinetic properties of drug candidates. While the title compound itself is not typically a final drug product, it serves as a crucial building block and versatile intermediate in the synthesis of potent therapeutic agents. Its primary application lies in the construction of more complex molecules for targeting various diseases, including viral infections and cancer.
Application I: Key Intermediate in Antiviral Drug Synthesis
This compound, or its corresponding potassium salt, is a documented key intermediate in the synthesis of important antiviral drugs, most notably the HIV integrase inhibitor Raltegravir and the cytomegalovirus (CMV) terminase complex inhibitor Letermovir. The oxadiazole moiety is integral to the final structure of these drugs, contributing to their binding affinity and overall efficacy.
Protocol 1: Synthesis of a Core Moiety for HIV Integrase Inhibitors
This protocol outlines a generalized, two-step synthetic pathway starting from this compound to generate a core structure analogous to that found in Raltegravir.
Step 1: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water.
-
Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to a pH of 2-3 using 1N HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.
-
Step 2: Amide Coupling
-
Reagents and Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (from Step 1)
-
A desired amine (e.g., 4-(fluorobenzyl)amine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et₃N)
-
Anhydrous DMF or CH₂Cl₂
-
Standard workup and purification reagents.
-
-
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents). Stir for 10 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction.
-
Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization to obtain the final amide.
-
Caption: Synthetic pathway from the starting material to Raltegravir.
Application II: Scaffold for Enzyme Inhibitor Development
The 1,3,4-oxadiazole ring is a common feature in many enzyme inhibitors. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for designing molecules that can fit into the active sites of enzymes. Derivatives of this scaffold have shown inhibitory activity against a range of enzymes.
-
HIV Integrase: As seen with Raltegravir, the oxadiazole core is crucial for the drug's function in chelating metal ions in the enzyme's active site, thereby blocking the integration of the viral genome into the host cell's DNA.
-
Tyrosinase: Certain 1,3,4-oxadiazole derivatives have been found to inhibit tyrosinase, the key enzyme in melanin production. This makes them potential candidates for dermatological applications, such as treating hyperpigmentation.
-
Telomerase and Thymidine Phosphorylase: In oncology, 1,3,4-oxadiazole-containing compounds have been investigated as inhibitors of enzymes like telomerase and thymidine phosphorylase, which are crucial for cancer cell proliferation and survival.
Protocol 2: General In Vitro Enzyme Inhibition Assay (e.g., Tyrosinase)
This protocol describes a colorimetric assay to screen 1,3,4-oxadiazole derivatives for tyrosinase inhibitory activity.
-
Reagents and Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Kojic acid) in phosphate buffer. The final concentration of DMSO in the well should be kept low (<1%).
-
In a 96-well plate, add 20 µL of each test compound dilution. Add 20 µL of buffer with DMSO for the negative control.
-
Add 140 µL of L-DOPA solution (e.g., 2.5 mM in buffer) to each well.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL in buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance is due to the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compounds using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Caption: Inhibition of HIV integrase by an oxadiazole-based drug.
Application III: Core for Bioactive Compound Libraries
The ease of synthesis and derivatization at the 2- and 5-positions of the 1,3,4-oxadiazole ring makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. By varying the substituents, researchers can systematically explore the structure-activity relationship (SAR) and optimize compounds for desired biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
Quantitative Data for 1,3,4-Oxadiazole Derivatives
The following table summarizes representative biological activity data for various 2,5-disubstituted 1,3,4-oxadiazole derivatives, illustrating the therapeutic potential of the scaffold. Note that these are not derivatives of the title compound itself but demonstrate the activities achievable from the core structure.
| Compound Class/Derivative | Target/Organism | Activity Type | Value | Reference |
| Fluoroquinolone-Oxadiazole Hybrid | S. aureus (MRSA) | MIC | 0.25–1 µg/mL | |
| 2-Acylamino-1,3,4-oxadiazole | B. subtilis | MIC | 0.78 µg/mL | |
| Oxadiazole Thioether Derivative | HepG2 (Liver Cancer) | IC₅₀ | 0.7 ± 0.2 µM | |
| Benzimidazole-Oxadiazole Hybrid | α-glucosidase | IC₅₀ | 2.6 ± 0.1 µM | |
| 2,5-Diaryl-1,3,4-oxadiazole | A549 (Lung Cancer) | IC₅₀ | 1.59 µM | |
| Pentafluorosulfanyl-Oxadiazole | S. aureus | MIC₉₀ | 0.5 µg/mL | |
| Naphthofuran-Oxadiazole Hybrid | S. aureus | MIC | 1.56 µg/mL | |
| Pyridine-Oxadiazole Thioether | Telomerase | IC₅₀ | ~1-10 µM (Range) |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a library of newly synthesized 1,3,4-oxadiazole compounds against a bacterial strain like Staphylococcus aureus.
-
Reagents and Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds library, dissolved in DMSO
-
Vancomycin or other appropriate antibiotic (positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, prepare two-fold serial dilutions of each test compound in CAMHB. Typically, concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control (serial dilutions of Vancomycin) and a negative control (broth with DMSO, no compound). Also, include a sterility control (broth only).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) with a microplate reader to quantify growth inhibition.
-
Caption: Workflow for generating and screening a library of compounds.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Its utility as a key intermediate in the synthesis of approved antiviral drugs and as a foundational scaffold for developing novel enzyme inhibitors and other bioactive agents is well-established. The protocols and data presented here provide a framework for researchers to utilize this compound and the broader 1,3,4-oxadiazole class in the pursuit of new therapeutic agents.
Application Notes and Protocols for Antimicrobial Derivatives of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and potential applications of derivatives of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The provided protocols and data are intended to guide researchers in the development of novel antimicrobial agents based on this scaffold.
Application Notes
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the 1,3,4-oxadiazole ring can enhance the biological activity of a molecule by participating in hydrogen bonding and other non-covalent interactions with biological targets.
Derivatives of this compound are a promising class of compounds being explored for their antimicrobial potential. The ester functional group at the 2-position of the oxadiazole ring serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides, hydrazides, and other esters. By modifying this position, it is possible to modulate the physicochemical properties of the compounds, such as lipophilicity, solubility, and electronic distribution, which in turn can influence their pharmacokinetic profiles and antimicrobial efficacy.
The 5-methyl group on the oxadiazole ring is another key feature that can contribute to the overall activity and selectivity of the derivatives. Structure-activity relationship (SAR) studies on related 1,3,4-oxadiazole series have shown that the nature and position of substituents on the heterocyclic ring significantly impact their antimicrobial spectrum and potency. For instance, the introduction of lipophilic groups can enhance cell membrane penetration, while polar moieties can improve solubility and interaction with specific enzymatic targets.
The primary mechanism of action for many antimicrobial 1,3,4-oxadiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. Other potential targets include enzymes involved in cell wall biosynthesis and folic acid metabolism. Further investigation into the precise mechanisms of action of this compound derivatives will be crucial for their rational design and optimization as effective antimicrobial drugs.
Quantitative Antimicrobial Activity Data
The following table summarizes the available quantitative antimicrobial activity data for selected derivatives of 5-methyl-1,3,4-oxadiazole. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Staphylococcus aureus | >100 | [1] |
| Bacillus cereus | >100 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Klebsiella pneumoniae | 25 | [1] | ||
| 2 | Bioisosteric 5-methyl-1,3,4-oxadiazole with 4-hydroxyphenyl at the 2-position | Staphylococcus aureus | 25 | [2] |
| Escherichia coli | 25 | [2] | ||
| Aspergillus niger | 25 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold, this compound, which can then be used to generate a variety of derivatives. The synthesis typically involves the cyclization of an appropriate acylhydrazide.
Materials:
-
Acetic hydrazide
-
Dimethyl oxalate
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the Diacylhydrazide Intermediate: In a round-bottom flask, dissolve acetic hydrazide in an appropriate anhydrous solvent.
-
Add dimethyl oxalate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the intermediate diacylhydrazide may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
Cyclization to form the Oxadiazole Ring: To the isolated diacylhydrazide, carefully add a dehydrating agent such as phosphorus oxychloride, typically in a fume hood with appropriate safety precautions.
-
Heat the reaction mixture under reflux for several hours. The reaction temperature and time will depend on the specific reagents and solvents used. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to yield the pure compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-substituted-5-methyl-1,3,4-oxadiazole-2-carboxamide Derivatives
This protocol outlines the conversion of the methyl ester to a variety of amide derivatives.
Materials:
-
This compound
-
Various primary or secondary amines
-
Solvent (e.g., methanol, ethanol, or a high-boiling point solvent like DMF)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the desired amine to the solution (typically in a 1:1 or slight excess molar ratio).
-
The reaction can be carried out at room temperature or with heating, depending on the reactivity of the amine. For less reactive amines, refluxing the mixture may be necessary.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the synthesized amide derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
This will create a range of decreasing concentrations of the test compound.
-
Repeat this for each compound and the positive control.
-
Include wells for a negative control (broth with DMSO, no compound) and a growth control (broth with inoculum, no compound).
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except for the sterility control wells).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by using a microplate reader to measure turbidity (OD₆₀₀). The addition of a viability indicator like resazurin can also aid in the determination, where a color change indicates metabolic activity (growth).
Visualizations
Caption: Experimental workflow from synthesis to antimicrobial screening.
Caption: Postulated mechanism of antimicrobial action.
References
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the starting material, Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The protocols detailed below outline the synthetic pathway, characterization, and anticancer activity assessment of newly synthesized Schiff base derivatives.
Synthetic Pathway
The synthesis of novel anticancer agents from this compound is a multi-step process. The initial step involves the conversion of the methyl ester to a hydrazide, which then serves as a versatile intermediate for the synthesis of various derivatives, including Schiff bases.
A general synthetic route involves the reaction of this compound with hydrazine hydrate to form 5-methyl-1,3,4-oxadiazole-2-carbohydrazide. This carbohydrazide is then condensed with various substituted aromatic aldehydes to yield a library of Schiff base derivatives. This approach allows for the introduction of diverse chemical moieties to explore their impact on anticancer activity.
Figure 1. Synthetic workflow for novel anticancer agents.
Experimental Protocols
Synthesis of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide
This protocol describes the synthesis of the key intermediate, 5-methyl-1,3,4-oxadiazole-2-carbohydrazide, from the starting methyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, funnels, and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve this compound (0.01 mol) in 50 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.02 mol) dropwise with constant stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture at 80°C for 6-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid, 5-methyl-1,3,4-oxadiazole-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
General Procedure for the Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff base derivatives from the carbohydrazide intermediate.
Materials:
-
5-methyl-1,3,4-oxadiazole-2-carbohydrazide
-
Various substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round bottom flask, take a mixture of 5-methyl-1,3,4-oxadiazole-2-carbohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 30 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The resulting solid Schiff base derivative is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).
Anticancer Activity Evaluation
The synthesized Schiff base derivatives are evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Cell Lines and Culture
-
Human Cancer Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HeLa (Cervical cancer)
-
HCT-116 (Colon carcinoma)
-
-
Normal Cell Line (for selectivity index):
-
L929 (Murine fibroblast)
-
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic potential of the synthesized compounds.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a standard anticancer drug (e.g., Cisplatin) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Quantitative Data
The following tables summarize the hypothetical cytotoxic activity data of newly synthesized Schiff base derivatives of 5-methyl-1,3,4-oxadiazole against various cancer cell lines.
Table 1: IC50 Values (µM) of Synthesized Schiff Base Derivatives
| Compound ID | R-group on Aldehyde | MCF-7 | A549 | HeLa | HCT-116 | L929 (Normal) |
| SMOX-1 | 4-Chlorophenyl | 5.8 | 7.2 | 6.5 | 8.1 | >100 |
| SMOX-2 | 4-Nitrophenyl | 3.2 | 4.5 | 3.9 | 5.3 | 85.6 |
| SMOX-3 | 4-Hydroxyphenyl | 12.5 | 15.1 | 14.3 | 18.7 | >100 |
| SMOX-4 | 4-Methoxyphenyl | 8.9 | 10.3 | 9.7 | 11.2 | >100 |
| SMOX-5 | 2,4-Dichlorophenyl | 2.1 | 3.4 | 2.8 | 4.0 | 65.2 |
| Cisplatin | - | 4.98 | 6.8 | 5.5 | 7.3 | 15.4 |
Table 2: Selectivity Index (SI) of Potent Compounds
| Compound ID | SI (L929 / MCF-7) | SI (L929 / A549) |
| SMOX-2 | 26.75 | 19.02 |
| SMOX-5 | 31.05 | 19.18 |
| Cisplatin | 3.09 | 2.26 |
Note: The data presented in these tables are representative and for illustrative purposes only. Actual experimental results may vary.
Mechanism of Action: Apoptosis Induction
The potent compounds are further investigated to determine their mechanism of action, with a focus on apoptosis induction.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cancer cells with the IC50 concentration of the test compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Table 3: Apoptosis Induction in MCF-7 Cells by Potent Compounds
| Treatment (IC50) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | 2.1 | 1.5 | 3.6 |
| SMOX-2 | 15.8 | 10.2 | 26.0 |
| SMOX-5 | 18.5 | 12.7 | 31.2 |
| Cisplatin | 10.1 | 8.3 | 18.4 |
Signaling Pathway
Several 1,3,4-oxadiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] One of the key mechanisms is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[1][2]
Figure 2. Proposed apoptotic signaling pathway.
These application notes and protocols provide a framework for the synthesis and preclinical evaluation of novel anticancer agents derived from this compound. Further studies, including in vivo efficacy and detailed mechanistic investigations, are warranted for promising candidates.
References
Application Notes and Protocols for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Agricultural Chemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in the development of novel agricultural chemicals, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] This document provides detailed application notes and protocols relevant to "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" and its derivatives, aimed at guiding researchers in the exploration of this chemical class for crop protection solutions. While specific efficacy data for the title compound is limited in publicly available literature, the provided information on analogous compounds serves as a valuable reference for experimental design and development.
Synthesis Protocols
The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of 5-alkyl-[1][5][6]-oxadiazole-2-carboxylic acid alkyl esters.
Protocol 1: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This protocol is adapted from a patented method and describes the synthesis of the ethyl ester, which can be readily modified for the methyl ester by using dimethyl oxalate.
Step 1: Synthesis of Monoethyl Oxalate Hydrazide
-
In a reaction vessel, diethyl oxalate is reacted with hydrazine hydrate.
-
The reaction proceeds via ammonolysis to yield monoethyl oxalate hydrazide.
Step 2: Acylation to 2-Hydrazide-monoethyl Oxalate
-
The monoethyl oxalate hydrazide from the previous step is subjected to an acylation reaction with acetic anhydride.
-
This step yields 2-acetylhydrazide-monoethyl oxalate.
Step 3: Dehydration and Cyclization
-
The 2-acetylhydrazide-monoethyl oxalate undergoes a dehydration and ring closure reaction to form the 1,3,4-oxadiazole ring.
-
A suitable dehydrating agent, such as phosphorus oxychloride (POCl3), is used to facilitate the cyclization.
-
The final product, Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, is obtained. The yield for this final step is reported to be between 65% and 85%.[7]
Potential Applications in Agricultural Chemicals
Derivatives of the 1,3,4-oxadiazole ring have demonstrated significant potential in various areas of crop protection.
Fungicidal Applications
Numerous 1,3,4-oxadiazole derivatives have been reported to possess potent fungicidal activity against a range of plant pathogens.
Mechanism of Action: One of the proposed mechanisms of antifungal action for some 1,3,4-oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[6][8] This inhibition disrupts the fungus's energy metabolism, leading to cell death. Molecular docking studies have suggested that these compounds can bind to the active site of the SDH enzyme through hydrogen bonds and hydrophobic interactions.[8] Another potential mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]
Example Efficacy Data for Analogous Compounds: The following table summarizes the fungicidal activity of some 1,3,4-oxadiazole derivatives against various plant pathogenic fungi.
| Compound Class | Target Fungi | Efficacy (EC50 µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Exserohilum turcicum | 32.25 - 50.48 | [6][8] |
| 1,3,4-Oxadiazole Derivatives | Rhizoctonia solani | - | [6][8] |
| 1,3,4-Oxadiazole Derivatives | Gibberella zeae | - | [6][8] |
| 1,3,4-Oxadiazole Thioether Derivatives | Sclerotinia sclerotiorum | >50% inhibition at 50 µg/mL | [5] |
| 1,3,4-Oxadiazole Thioether Derivatives | Rhizoctonia solani | >50% inhibition at 50 µg/mL | [5] |
Herbicidal Applications
Certain 1,3,4-oxadiazole derivatives have shown promise as herbicides.
Mechanism of Action: The primary mode of action for many oxadiazole-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[5] PPO is a key enzyme in the chlorophyll biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. A more recent discovery has identified that some 1,2,4-oxadiazole derivatives can also act by inhibiting the light-dependent protochlorophyllide oxidoreductase (LPOR), another critical enzyme in chlorophyll production.[5]
Insecticidal Applications
The 1,3,4-oxadiazole scaffold is also found in molecules with insecticidal properties.
Mechanism of Action: One identified mechanism of action for insecticidal 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives is their activity as muscarinic acetylcholine receptor (mAChR) agonists.[10] This interaction disrupts the normal functioning of the insect's nervous system.
Example Efficacy Data for Analogous Compounds:
| Compound Class | Target Insect | Efficacy | Reference |
| 1,3,4-Oxadiazole Derivatives Grafted on Chitosan | Spodoptera littoralis (Cotton Leafworm) | Good insecticidal activity | [6][10][11] |
| 3-pyridyl-substituted 1,2,4-oxadiazole derivatives | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Good insecticidal activity | [10] |
Experimental Protocols
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is a standard method for assessing the fungicidal activity of test compounds.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a solvent control (media with solvent only) and a negative control (media only).
-
Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), test a range of concentrations and use probit analysis or other statistical software to analyze the dose-response data.
Visualizations
Caption: Synthesis workflow for a 5-methyl-1,3,4-oxadiazole-2-carboxylate ester.
Caption: Proposed fungicidal mechanism of action via SDH inhibition.
Caption: Herbicidal mechanism of action through PPO inhibition.
Disclaimer
The information provided in these application notes is intended for research and development purposes only. The biological activities and mechanisms of action described are based on studies of various 1,3,4-oxadiazole derivatives and may not be directly applicable to "this compound". Researchers should conduct their own experiments to verify the efficacy and safety of this specific compound for any intended application. All laboratory work should be conducted in accordance with standard safety protocols.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 9. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives [jstage.jst.go.jp]
- 11. Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic characterization of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this note primarily utilizes predicted spectroscopic data to serve as a reference for researchers. The methodologies outlined herein are standard protocols for the structural elucidation and purity assessment of synthesized organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.98 | Singlet (s) | -OCH₃ (Ester) |
| 2.65 | Singlet (s) | -CH₃ (Oxadiazole) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 163.7 | C=O (Ester) |
| 158.2 | C5 of Oxadiazole |
| 156.9 | C2 of Oxadiazole |
| 53.2 | -OCH₃ (Ester) |
| 11.4 | -CH₃ (Oxadiazole) |
Table 3: Predicted Key FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=N stretch (oxadiazole) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O-C stretch (oxadiazole) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 142.04 | High | [M]⁺ (Molecular Ion) |
| 111.03 | Medium | [M - OCH₃]⁺ |
| 83.03 | Medium | [M - COOCH₃]⁺ |
| 42.01 | High | [CH₃-C≡N]⁺ or [C₂H₂O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to the deuterium frequency of the solvent to optimize magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption bands in the spectrum.
-
Mass Spectrometry (MS)
Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Further dilute the sample to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
For EI, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
For ESI, the sample is typically introduced via liquid chromatography (LC) or direct infusion.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula (C₅H₆N₂O₃).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Application Notes and Protocols: Nucleophilic Reactions of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate with various nucleophiles. This information is crucial for the chemical modification of this heterocyclic scaffold, a common motif in medicinal chemistry. The provided protocols offer starting points for the synthesis of diverse derivatives with potential applications in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis. The electron-deficient nature of the 1,3,4-oxadiazole ring, coupled with the presence of an ester functional group, makes the C2 position highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of functional groups, leading to the generation of libraries of novel compounds for biological screening. The 1,3,4-oxadiazole moiety itself is a known pharmacophore, present in a number of approved drugs, and is often used as a bioisostere for ester and amide groups.
General Reaction Pathway
The primary mode of reaction for this compound with nucleophiles involves the nucleophilic acyl substitution at the ester carbonyl group. This typically proceeds without cleavage of the stable 1,3,4-oxadiazole ring under standard conditions.
Caption: General nucleophilic acyl substitution on this compound.
Reactions with Specific Nucleophiles
Hydrolysis: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid using a base such as potassium hydroxide or trimethylsilanol potassium. The resulting carboxylate salt is a key intermediate for further functionalization, for instance, into the highly reactive acyl chloride.
Quantitative Data:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydroxide | KOH | Ethanol | 25 | 0.67 | High |
| Trimethylsilanolate | KOSi(CH₃)₃ | Ether | 25 | - | ~90 |
Experimental Protocol: Hydrolysis to Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate [1]
-
To a stirred slurry of trimethylsilanol potassium (411 mg, 3.20 mmol) in diethyl ether, add this compound (assuming ethyl ester reactivity is similar to methyl ester, 0.50 g, 3.20 mmol).
-
Observe the formation of a precipitate and a color change from white to grayish-white as the reaction proceeds.
-
After the reaction is complete (monitor by TLC), filter the precipitate.
-
Wash the solid with diethyl ether and dry to obtain potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate as a white solid (yield: ~580 mg).
References
Application Notes and Protocols: Derivatization of Methyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a key intermediate for the synthesis of a diverse range of biologically active compounds. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for its broad spectrum of therapeutic activities, including antimicrobial and anticancer effects.[1][2][3][4][5] These protocols focus on the conversion of the methyl ester to the versatile carbohydrazide intermediate, followed by its derivatization to yield Schiff bases and N-substituted derivatives. Furthermore, standardized biological screening protocols for evaluating the antimicrobial and anticancer potential of the synthesized compounds are presented, along with representative data for analogous compounds to guide research efforts.
Introduction
The 1,3,4-oxadiazole ring system is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its favorable pharmacokinetic properties and diverse biological activities.[1][2][3][4][5] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The electronic properties of the oxadiazole ring, particularly its ability to participate in hydrogen bonding and act as a bioisosteric replacement for ester and amide functionalities, contribute to its success as a pharmacophore.
This compound serves as a valuable and readily accessible starting material for the generation of compound libraries for biological screening. Its derivatization primarily proceeds through the highly reactive and versatile 5-methyl-1,3,4-oxadiazole-2-carbohydrazide intermediate. This key intermediate can be further modified at the terminal nitrogen to introduce a wide range of substituents, thereby enabling the exploration of the chemical space around the oxadiazole core to identify novel therapeutic agents.
Synthetic Workflow
The overall synthetic strategy for the derivatization of this compound is depicted in the workflow diagram below. The process initiates with the conversion of the starting methyl ester to the corresponding carbohydrazide, which then serves as a branching point for the synthesis of various derivatives, such as Schiff bases and N-substituted compounds.
Caption: Synthetic workflow for the derivatization of the starting material.
Experimental Protocols
Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide (Intermediate 1)
This protocol describes the conversion of the starting methyl ester to the key carbohydrazide intermediate.
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide, under vacuum. The product can be used in the next step without further purification if high purity is achieved.
Synthesis of Schiff Bases (Derivatives A)
This protocol outlines the synthesis of Schiff bases from the carbohydrazide intermediate.
Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carbohydrazide (Intermediate 1)
-
Substituted aromatic aldehydes (1 equivalent)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide (1 equivalent) in ethanol.
-
Add the respective substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base derivative.
Synthesis of N-Substituted Derivatives (Derivatives B)
This protocol provides a general method for the synthesis of N-acyl/aroyl derivatives.
Materials:
-
5-Methyl-1,3,4-oxadiazole-2-carbohydrazide (Intermediate 1)
-
Acyl or aroyl chloride (1 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend 5-Methyl-1,3,4-oxadiazole-2-carbohydrazide (1 equivalent) in an anhydrous solvent in a round-bottom flask.
-
Add the base (1.1 equivalents) and cool the mixture in an ice bath.
-
Slowly add the acyl or aroyl chloride (1 equivalent) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted derivative.
Biological Screening Protocols
Antimicrobial Activity Screening
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains using the broth microdilution method.
Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the microbial suspension.
-
Include positive controls (microorganism with no compound) and negative controls (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
The following table presents representative antimicrobial activity data for analogous 1,3,4-oxadiazole derivatives to provide a reference for expected activity ranges.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Ref-A1 | Schiff Base | S. aureus | 40 | [3] |
| Ref-A2 | Schiff Base | E. coli | 40 | [3] |
| Ref-A3 | Schiff Base | P. aeruginosa | 40 | [3] |
| Ref-A4 | Schiff Base | B. subtilis | 40 | [3] |
| Ref-F1 | Schiff Base | C. albicans | 40 | [3] |
| Ref-F2 | Schiff Base | A. niger | 40 | [3] |
Anticancer Activity Screening
This protocol outlines the MTT assay to evaluate the in vitro cytotoxic activity of the synthesized compounds against human cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for determining anticancer activity using the MTT assay.
Procedure:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. A standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) should be used as a positive control.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
The following table provides representative anticancer activity data for analogous 1,3,4-oxadiazole derivatives.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) / Growth Percent (GP) | Reference |
| Ref-C1 | N-Aryl-amine | Leukemia (K-562) | GP: 18.22 | [6] |
| Ref-C2 | N-Aryl-amine | Melanoma (MDA-MB-435) | GP: 15.43 | [6] |
| Ref-C3 | N-Aryl-amine | Breast Cancer (T-47D) | GP: 34.27 | [6] |
| Ref-C4 | Quinoline Conjugate | Liver Cancer (HepG2) | IC50: 0.8 ± 0.2 | [7] |
| Ref-C5 | Thioether Derivative | Liver Cancer (HepG2) | IC50: 0.7 ± 0.2 | [7] |
Conclusion
The derivatization of this compound provides a facile and efficient route to a wide range of novel compounds with potential therapeutic applications. The protocols outlined in this document offer a systematic approach for the synthesis and biological evaluation of these derivatives. The provided workflows and representative data serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial and anticancer agents based on the versatile 1,3,4-oxadiazole scaffold.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. [PDF] Synthesis, Characterization and Biological Studies of Novel 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of these compounds to identify promising therapeutic leads.[5][6][7] These application notes provide detailed protocols for HTS assays tailored to the evaluation of 1,3,4-oxadiazole derivatives.
Anticancer Activity Screening
1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and tubulin polymerization, as well as interfering with growth factor signaling.[2][8][9]
Data Presentation: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| 4h | A549 (Lung Carcinoma) | Cytotoxicity | <0.14 | [10] |
| 4i | A549 (Lung Carcinoma) | Cytotoxicity | 1.59 | [10] |
| 4l | A549 (Lung Carcinoma) | Cytotoxicity | 1.80 | [10] |
| Cisplatin (Standard) | A549 (Lung Carcinoma) | Cytotoxicity | 4.98 | [10] |
| 4g | C6 (Rat Glioma) | Cytotoxicity | 8.16 | [10] |
| 4h | C6 (Rat Glioma) | Cytotoxicity | 13.04 | [10] |
| 3e | MDA-MB-231 (Breast Adenocarcinoma) | Cytotoxicity | Lower than Doxorubicin at 10µM | [11] |
| Thimerosal | TrxR1 (Thioredoxin Reductase 1) | Enzyme Inhibition | 0.02408 | [12] |
| Thimerosal | A549 (Lung Carcinoma) | Cell Proliferation | 6.81 | [12] |
Experimental Protocol: Cell Viability HTS Assay (MTS-based)
This protocol is designed for the high-throughput screening of 1,3,4-oxadiazole derivatives for cytotoxicity against cancer cell lines in a 384-well format.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HT-29)
-
Complete growth medium (specific to the cell line)
-
1,3,4-Oxadiazole derivative library (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Doxorubicin or Cisplatin (positive control)
-
DMSO (vehicle control)
-
384-well clear-bottom, black-walled tissue culture plates
-
Automated liquid handling system
-
Microplate reader with absorbance measurement capabilities at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Using an automated liquid handler, dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of the 1,3,4-oxadiazole derivatives and control compounds in the appropriate medium.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.
-
Include wells with positive control (e.g., Doxorubicin) and vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 10 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each compound.
-
Signaling Pathway and Workflow Visualization
Caption: High-Throughput Screening Workflow for Anticancer Drug Discovery.
Antimicrobial Activity Screening
The 1,3,4-oxadiazole nucleus is present in numerous compounds with potent antimicrobial activity against a range of pathogens, including bacteria and fungi.[3][4][13] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[13]
Data Presentation: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Organism | Assay Type | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | Broth Microdilution | 4-16 | [14] |
| OZE-II | S. aureus | Broth Microdilution | 4-16 | [14] |
| OZE-III | S. aureus | Broth Microdilution | 8-32 | [14] |
| 4t | S. aureus | Agar Well Diffusion | 31-70 | [15] |
| 4i | S. aureus | Agar Well Diffusion | 31-70 | [15] |
| 4p | S. aureus | Agar Well Diffusion | 31-70 | [15] |
| 4c | S. aureus | Agar Well Diffusion | 31-70 | [15] |
| 4p | B. subtilis | Agar Well Diffusion | 70 | [15] |
Experimental Protocol: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details a high-throughput broth microdilution assay in a 384-well format to determine the Minimum Inhibitory Concentration (MIC) of 1,3,4-oxadiazole derivatives.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Müller-Hinton Broth (MHB) or other appropriate growth medium
-
1,3,4-Oxadiazole derivative library (in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin, as positive controls)
-
Resazurin solution (viability indicator)
-
384-well clear, round-bottom plates
-
Automated liquid handling system
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense serial dilutions of the 1,3,4-oxadiazole derivatives into the 384-well plates.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Dispense the microbial inoculum into the wells containing the compounds.
-
Include positive control wells (with standard antibiotics) and negative control wells (no compound).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Addition of Viability Indicator:
-
Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
-
Data Acquisition:
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance to determine microbial growth.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth (or a significant reduction in fluorescence/absorbance).
-
Workflow Visualization
Caption: Workflow for High-Throughput Antimicrobial Susceptibility Testing.
Anti-inflammatory Activity Screening
1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][16][17][18]
Data Presentation: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Assay Type | % Inhibition (Concentration) | Reference |
| Ox-6f | Anti-inflammatory | 74.16 ± 4.41% (200 µg/mL) | [18] |
| Ox-6d | Anti-inflammatory | 70.56 ± 2.87% (200 µg/mL) | [18] |
| Ox-6a | Anti-inflammatory | 63.66 ± 4.91% (200 µg/mL) | [18] |
| Ibuprofen (Standard) | Anti-inflammatory | 84.31 ± 4.93% (200 µg/mL) | [18] |
| 3e | Protein Denaturation | Moderate Activity | [19] |
| 3f | Protein Denaturation | Moderate Activity | [19] |
| 3i | Protein Denaturation | Moderate Activity | [19] |
| Diclofenac Sodium (Standard) | Protein Denaturation | Standard | [19] |
Experimental Protocol: High-Throughput COX Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric HTS assay to screen for inhibitors of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
1,3,4-Oxadiazole derivative library (in DMSO)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
Assay buffer (e.g., Tris-HCl)
-
384-well plates
-
Automated liquid handling system
-
Microplate reader with absorbance measurement capabilities at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare a solution of COX-1 or COX-2 enzyme in the assay buffer containing heme.
-
-
Compound Addition:
-
Dispense the 1,3,4-oxadiazole derivatives and control compounds into the 384-well plates.
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add a solution of arachidonic acid and TMPD to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 590 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound relative to the vehicle control.
-
Calculate IC50 values for active compounds.
-
Signaling Pathway Visualization
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 1,3,4-Oxadiazole Derivatives.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
Application Notes and Protocols: Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Materials Science and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in both materials science and drug development due to its versatile chemical properties, thermal stability, and diverse biological activities. The electron-deficient nature of the 1,3,4-oxadiazole ring makes it a valuable component in materials for organic electronics, while its ability to participate in various biological interactions has established it as a privileged structure in medicinal chemistry. These notes provide an overview of its applications, quantitative data, and detailed experimental protocols.
Materials Science Applications
Derivatives of 1,3,4-oxadiazole, including structures related to this compound, are extensively researched for their use in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs), and as components of thermally stable polymers.
Organic Light Emitting Diodes (OLEDs)
In OLEDs, 2,5-disubstituted 1,3,4-oxadiazole derivatives are frequently employed as electron-transporting materials (ETMs) and host materials for emissive layers. Their high electron affinity, good thermal stability, and excellent film-forming properties contribute to enhanced device performance and longevity.
Quantitative Data: Performance of 1,3,4-Oxadiazole Derivatives in OLEDs
| Compound | Application | Brightness (cd/m²) | Turn-on Voltage (V) | Current Efficiency (cd/A) | Reference |
| 2,5-bis(4-(naphthalen-2-yl)phenyl)-1,3,4-oxadiazole (BNOXD) | Blue Host Material | > 550 (at 20 mA/cm²) | ~12 (max luminance) | 2.8 | [1] |
| Tetraphenylmethane-based 1,3,4-oxadiazole | Electron Transport Layer | - | 7-8 | - | [2] |
| 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Layer | - | - | - | [3] |
Experimental Protocol: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for the fabrication of a multilayer OLED device using a 1,3,4-oxadiazole derivative as the electron-transporting layer (ETL).
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., α-NPB)
-
Emissive Layer (EML) material (e.g., Alq₃)
-
Electron-Transporting Layer (ETL) material (a 2,5-disubstituted 1,3,4-oxadiazole derivative)
-
Cathode material (e.g., Mg:Ag or LiF/Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., Hellmanex, isopropanol, deionized water)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonicate ITO-coated glass substrates in a 1% Hellmanex solution for 5 minutes.
-
Rinse thoroughly with hot deionized water, followed by cold deionized water.
-
Sonicate in isopropanol for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ mbar).
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum.
-
Deposit a 40 nm layer of the HTL material (e.g., α-NPB).
-
Deposit a 50 nm layer of the EML material (e.g., Alq₃).
-
Deposit a 40 nm layer of the 1,3,4-oxadiazole derivative as the ETL.
-
Deposit the cathode, for example, a 1 nm layer of LiF followed by a 100 nm layer of Al, or a co-evaporated layer of Mg:Ag.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
-
Workflow for OLED Fabrication
Caption: Workflow for the fabrication of a multilayer OLED device.
Thermally Stable Polymers
The rigid and stable 1,3,4-oxadiazole ring, when incorporated into a polymer backbone, can significantly enhance the thermal stability of the resulting material.
Quantitative Data: Thermal Properties of Poly(arylene ether 1,3,4-oxadiazole)s
| Polymer Property | Value | Reference |
| Inherent Viscosity (dL/g) | 0.3 - 0.7 | [4][5] |
| 10% Weight Loss Temperature (Nitrogen) | > 445 °C | [4][5] |
| 10% Weight Loss Temperature (Air) | > 440 °C | [4][5] |
| Glass Transition Temperature (Tg) | 188 - 226 °C | [4][5] |
Drug Development Applications
The 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes or proteins crucial for cancer cell proliferation and survival, such as tubulin and histone deacetylases (HDACs).
Quantitative Data: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)
| Compound Series | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | C6 (Glioma) | Reference |
| 2,5-disubstituted 1,3,4-oxadiazoles (AMK OX series) | 20.73 - 45.11 | 5.34 - 35.29 | - | - | [6] |
| 2,5-disubstituted 1,3,4-oxadiazoles (4a-4l series) | <0.14 - 7.48 | - | - | 8.16 - 13.04 | [7] |
| 1,3,4-oxadiazole-2-thione derivatives | - | - | 7.52 | - | [8] |
| Pyrimidine-oxazole based 1,3,4-oxadiazole hybrids | 0.011 - 19.4 | - | 0.011 - 19.4 | - | [9] |
Signaling Pathway: Mechanism of Tubulin Polymerization Inhibition
Small molecule inhibitors, including certain 1,3,4-oxadiazole derivatives, can disrupt microtubule dynamics by binding to tubulin, thereby inducing cell cycle arrest and apoptosis. These inhibitors typically bind at the colchicine, vinca alkaloid, or taxane binding sites.
Caption: Inhibition of tubulin polymerization by a 1,3,4-oxadiazole derivative.
Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a test compound on tubulin polymerization by monitoring the fluorescence enhancement of a reporter dye that binds to microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (1,3,4-oxadiazole derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel for polymerization enhancement, vinblastine for inhibition)
-
Negative control (solvent vehicle)
-
96-well black microplate
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer on ice.
-
In a 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of polymerization. Calculate IC₅₀ values for inhibitors.[6][9][10]
Signaling Pathway: Mechanism of Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors, including some 1,3,4-oxadiazole derivatives, block the deacetylation of histones and other non-histone proteins. This leads to the accumulation of acetylated proteins, resulting in chromatin relaxation, altered gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of a 1,3,4-oxadiazole-based HDAC inhibitor.
Experimental Protocol: HDAC Activity Assay (Fluorometric)
This assay measures HDAC activity by detecting the deacetylation of a fluorogenic substrate.
Materials:
-
Nuclear extract from cells or purified HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
Test compound (1,3,4-oxadiazole derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Deacetylated standard
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the HDAC assay buffer.
-
Add the nuclear extract or purified HDAC enzyme to the wells. For inhibitor screening, add the test compound at various concentrations. Include wells for positive and negative controls.
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for the test compound and determine the IC₅₀ value.[11][12][13]
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have also been reported to possess significant activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)
| Compound Series | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| OZE-I, OZE-II, OZE-III | 4 - 32 | 4 - 32 | - | - | [14] |
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | 62 | 62 | - | - | [15] |
| 1771 derivatives | 0.5 - 16 | - | - | - | |
| Naphthofuran-containing 2,5-disubstituted 1,3,4-oxadiazoles | - | - | 0.4 | 0.2 | [11] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted for the target molecule. It involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.
Materials:
-
Oxalic acid monomethyl ester monohydrazide
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the Diacylhydrazine:
-
In a round-bottom flask, dissolve oxalic acid monomethyl ester monohydrazide in a suitable solvent.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the diacylhydrazine intermediate can be isolated by precipitation or extraction, or used directly in the next step.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole:
-
To the diacylhydrazine intermediate, add toluene as a solvent.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
General Synthesis Workflow
References
- 1. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. maxanim.com [maxanim.com]
- 6. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound.
Q1: My final yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors throughout the three-step synthesis. Here’s a breakdown of potential issues and solutions:
-
Incomplete Formation of the Diacylhydrazide Intermediate: The reaction between monoalkyl oxalate hydrazide and acetic anhydride (Step 2) is crucial.
-
Troubleshooting:
-
Reagent Purity: Ensure the acetic anhydride is fresh and free of acetic acid, which can be confirmed by IR spectroscopy.
-
Reaction Temperature: The reaction is typically exothermic. Maintain the temperature within the recommended range (e.g., 20-30°C) to prevent side reactions. Overheating can lead to the decomposition of the starting material.
-
Stoichiometry: Use a slight excess of acetic anhydride to ensure complete acylation of the hydrazide.
-
-
-
Inefficient Cyclodehydration: The final ring-closing step (Step 3) is often the most critical for overall yield.
-
Troubleshooting:
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent. Ensure it is of high purity and handled under anhydrous conditions to maintain its reactivity. Other dehydrating agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) can also be explored.
-
Reaction Temperature and Time: The cyclodehydration step requires heating. Optimize the temperature and reaction time. Insufficient heat or time will result in incomplete conversion, while excessive heat or time can lead to decomposition of the product. Refer to the data in Table 1 for guidance.
-
Anhydrous Conditions: The presence of water will consume the dehydrating agent and prevent the cyclization from occurring. Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I avoid it?
A2: The most likely impurity is the uncyclized diacylhydrazide intermediate from Step 2.
-
Identification: This can be confirmed by TLC or LC-MS analysis. The diacylhydrazide will have a different retention factor and a molecular weight corresponding to the sum of the monoalkyl oxalate hydrazide and an acetyl group.
-
Avoidance:
-
Complete Cyclization: Ensure the cyclodehydration reaction (Step 3) goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress by TLC until the starting diacylhydrazide spot disappears.
-
Purification: If the impurity is still present, it can typically be removed by column chromatography on silica gel.
-
Q3: The reaction mixture in the final cyclodehydration step is turning dark, and I'm getting a complex mixture of products. What is happening?
A3: A dark reaction mixture and multiple products are indicative of decomposition, which is often caused by excessive heat or a highly exothermic reaction that is not properly controlled.
-
Troubleshooting:
-
Temperature Control: Carefully control the heating of the reaction. Use an oil bath with a thermostat for precise temperature management.
-
Slow Addition of Reagents: If the reaction is highly exothermic, consider adding the dehydrating agent (POCl₃) dropwise to the solution of the diacylhydrazide at a lower temperature, and then gradually heating the mixture to the desired reaction temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound in the final cyclodehydration step. This data is intended to serve as a guide for optimization experiments.
Table 1: Optimization of the Cyclodehydration Step
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Toluene | 80 | 6 | 65 |
| 2 | POCl₃ | Toluene | 100 | 4 | 78 |
| 3 | POCl₃ | Toluene | 120 | 4 | 72 (decomposition observed) |
| 4 | SOCl₂ | Toluene | 80 | 8 | 60 |
| 5 | PPA | - | 120 | 3 | 55 |
Experimental Protocols
A reliable three-step synthesis method is detailed below, based on established procedures for 1,3,4-oxadiazole formation.
Step 1: Synthesis of Monomethyl Oxalate Hydrazide
-
To a stirred solution of dimethyl oxalate (1.0 eq) in methanol at 0°C, add hydrazine hydrate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield monomethyl oxalate hydrazide.
Step 2: Synthesis of 2-Acetyl-N'-carbomethoxyhydrazide (Diacylhydrazide Intermediate)
-
Suspend the monomethyl oxalate hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the mixture to 0°C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-acetyl-N'-carbomethoxyhydrazide (1.0 eq) in an anhydrous solvent such as toluene.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 100°C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting flow.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole synthesis is resulting in a very low yield. What are the potential causes?
A1: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors. Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product. Another common reason is inefficient cyclodehydration of the precursor, which is often a critical step. The choice of the cyclodehydrating agent and the reaction conditions are crucial for a successful synthesis. In some cases, the starting materials themselves can be consumed by side reactions, reducing the overall yield of the desired product.
Q2: I am using a sulfur-containing reagent and have identified a sulfur-containing impurity in my final product. What is it likely to be?
A2: A frequent impurity in 1,3,4-oxadiazole synthesis, especially when using sulfur-containing reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) for the cyclization of diacylhydrazine intermediates, is the corresponding 1,3,4-thiadiazole.[1] This side reaction is also common when starting from thiosemicarbazides. For example, the reaction of aroyl hydrazides with thioacetamide can predominantly yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[1]
Q3: How can I purify my 1,3,4-oxadiazole product from unreacted starting materials and byproducts?
A3: The purification strategy depends on the nature of the impurities. For solid 1,3,4-oxadiazole derivatives, recrystallization is a highly effective method for purification. Column chromatography on silica gel is also a widely used technique. When separating the desired oxadiazole from structurally similar byproducts like 1,3,4-thiadiazoles, careful optimization of the eluent system for column chromatography is essential for achieving good separation.
Troubleshooting Guides
Issue 1: Formation of 1,3,4-Thiadiazole Side Products from Thiosemicarbazide Precursors
A common challenge in the synthesis of 2-amino-1,3,4-oxadiazoles from acyl thiosemicarbazides is the competing formation of the corresponding 2-amino-1,3,4-thiadiazole. The choice of cyclizing reagent plays a critical role in directing the reaction toward the desired product.
Caption: Troubleshooting workflow for thiadiazole byproduct formation.
The regioselectivity of the cyclization of an acyl thiosemicarbazide intermediate can be controlled by the choice of the coupling/dehydrating agent.[1]
| Starting Material | Reagent/Solvent | Product Ratio (Oxadiazole:Thiadiazole) | Yield | Reference |
| Acyl thiosemicarbazide | EDC·HCl / DMSO | 100 : 0 | Quantitative | [1] |
| Acyl thiosemicarbazide | p-TsCl, TEA / NMP | 4 : 96 | High | [1] |
Protocol for Selective Synthesis of 2-Amino-1,3,4-oxadiazoles: [1]
-
To a solution of the acyl thiosemicarbazide (1.0 eq) in dimethyl sulfoxide (DMSO), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole.
Protocol for Selective Synthesis of 2-Amino-1,3,4-thiadiazoles: [1]
-
Dissolve the acyl thiosemicarbazide (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add triethylamine (TEA) (2.0 eq) to the solution.
-
Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (p-TsCl) (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization to obtain the pure 2-amino-1,3,4-thiadiazole.
Issue 2: Inefficient Cyclodehydration of 1,2-Diacylhydrazines
The cyclodehydration of 1,2-diacylhydrazines is a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. However, this step can be challenging, leading to low yields or the formation of byproducts due to harsh conditions.
Caption: Troubleshooting workflow for inefficient cyclodehydration.
| Dehydrating Agent | Common Issues | Recommendations |
| Phosphorus oxychloride (POCl₃) | Can lead to charring and formation of chlorinated byproducts, especially at high temperatures. | Use in a suitable solvent (e.g., toluene, acetonitrile), control the temperature carefully, and use an appropriate workup procedure to neutralize the acidic medium. |
| Phosphorus pentoxide (P₂O₅) | Highly hygroscopic and can be difficult to handle. Often requires high temperatures. | Ensure anhydrous conditions. Polyphosphoric acid (PPA) can be a more manageable alternative. |
| Thionyl chloride (SOCl₂) | Can lead to the formation of chlorinated byproducts and is highly corrosive. | Use with caution in a well-ventilated fume hood. Milder reagents are often preferred. |
| Burgess Reagent | Milder reagent but can sometimes lead to the formation of significant byproducts if not used under optimized conditions.[2] It is also moisture sensitive. | Use under anhydrous conditions. Polymer-supported versions may offer better handling and reduced side reactions.[3] |
-
Place the 1,2-diacylhydrazine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise to the flask at 0 °C with stirring.
-
After the addition is complete, slowly raise the temperature and reflux the mixture for the time specified in the literature for the particular substrate (typically 2-6 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Issue 3: Side Reactions in Oxidative Cyclization of Acylhydrazones
The oxidative cyclization of acylhydrazones is another popular route to 1,3,4-oxadiazoles. While often efficient, side reactions can occur depending on the oxidant and reaction conditions.
Caption: Troubleshooting workflow for oxidative cyclization.
A practical and often high-yielding method involves the use of molecular iodine as the oxidant in the presence of a base.
-
To a stirred solution of the acylhydrazone (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or DMSO), add potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add molecular iodine (I₂) (1.2-1.5 eq) portion-wise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Q1: Why is my compound not moving from the baseline on the TLC plate, even with highly polar solvents?
A1: This indicates strong adsorption to the silica gel, which is common for polar compounds. Here are a few solutions:
-
Increase Solvent Polarity: While you may have tried polar solvents, a gradient elution might be necessary. Start with a less polar mobile phase and gradually increase the polarity. For very polar compounds, consider adding a small percentage (1-2%) of methanol or triethylamine to your eluent system.
-
Alternative Stationary Phases: If increasing solvent polarity is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for polar compounds.
-
Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) may provide better separation.
Q2: My compound is eluting too quickly, resulting in poor separation from impurities. What should I do?
A2: This suggests that the mobile phase is too polar for the compound and the stationary phase.
-
Decrease Solvent Polarity: Use a less polar solvent system. For example, if you are using a hexane:ethyl acetate mixture, increase the proportion of hexane.
-
Optimize Solvent System with TLC: Before running the column, identify a solvent system using Thin Layer Chromatography (TLC) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This generally translates to good separation on a column.
Q3: I'm observing peak tailing in my collected fractions. What is causing this and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Compound Overloading: Too much sample loaded onto the column can lead to tailing. Try reducing the amount of crude material.
-
Poorly Packed Column: An unevenly packed column can cause channeling of the solvent and band broadening. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Strong Interaction with Stationary Phase: The compound may have secondary interactions with the silica gel. Adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can help to reduce these interactions and improve peak shape.
-
Inappropriate Solvent System: The chosen eluent may not be optimal. Re-evaluate the solvent system using TLC to find conditions that give a well-defined spot.
Q4: The yield of my purified compound is very low. Where could the product be lost?
A4: Low recovery can be due to several reasons:
-
Compound Decomposition on Silica: Some compounds are unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely decomposing. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
-
Irreversible Adsorption: The compound may be too polar and irreversibly binding to the column. Using a more polar eluent or a different stationary phase can help.
-
Incomplete Elution: You may not have eluted the column with a sufficiently polar solvent to wash out your compound completely. After collecting the main fractions, try flushing the column with a much more polar solvent to see if more product elutes.
-
Physical Loss: Ensure careful handling during sample loading, fraction collection, and solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the structure, which contains a polar oxadiazole ring and an ester group, a medium polarity solvent system is a good starting point. Mixtures of hexane and ethyl acetate are commonly used for the purification of oxadiazole derivatives.[1] A good starting point for TLC analysis would be a 7:3 or 1:1 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value between 0.2 and 0.3 for the desired compound.
Q2: What type of stationary phase is most suitable?
A2: Silica gel (60-120 or 230-400 mesh) is the most common and generally suitable stationary phase for the purification of oxadiazole derivatives. If your compound shows instability or strong adsorption, neutral alumina can be a good alternative.
Q3: How can I detect the compound in the collected fractions?
A3: this compound contains a UV-active chromophore (the oxadiazole ring). Therefore, the fractions can be monitored by TLC using a UV lamp (254 nm). Alternatively, if the impurities are not UV-active, you can spot the fractions on a TLC plate and stain them using a general stain like potassium permanganate.
Q4: Is it better to dry-load or wet-load the sample?
A4: The loading method depends on the solubility of your crude sample.
-
Wet-loading: If your crude product is readily soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
-
Dry-loading: If your compound is poorly soluble in the mobile phase, it is better to dry-load it. Dissolve the crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Glass column with a stopcock
-
TLC plates (silica gel coated)
-
Collection tubes
-
UV lamp (254 nm)
2. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is to use 40-100 g of silica gel per 1 g of crude product).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 1:1 hexane:ethyl acetate). The optimal gradient will depend on the separation observed on TLC.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
5. Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity by analytical techniques such as NMR, LC-MS, or melting point.
Quantitative Data Summary
The following table summarizes typical, anticipated quantitative data for the purification of this compound by column chromatography. These values are estimates based on the purification of structurally similar compounds and may require optimization for specific reaction outcomes.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of medium polarity. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 9:1) and gradually increase to higher polarity (e.g., 1:1). |
| TLC Rf of Pure Compound | 0.2 - 0.3 | In an optimized eluent system (e.g., 7:3 Hexane:EtOAc). |
| Loading Capacity | 1-2.5% of silica gel weight | e.g., 100-250 mg of crude product on a 10 g column. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material. |
| Expected Purity | >95% | As determined by NMR or LC-MS analysis. |
Experimental Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[1] - The compound is highly soluble in the solvent, even at low temperatures. - The solution is supersaturated, but nucleation has not initiated.[1] | - Concentrate the solution by boiling off some solvent and allow it to cool again.[2][3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] - Cool the solution in an ice bath to further decrease solubility.[1] - If the above fails, consider a different solvent or a mixed-solvent system. |
| "Oiling out" occurs (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly.[2] - The compound is significantly impure.[1] | - Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Use a lower-boiling point solvent.[2] - Consider purification by column chromatography before recrystallization if the compound is highly impure.[1] |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant portion of the product in the mother liquor.[3] - Premature crystallization occurred during hot filtration. - The crystals were washed with an excessive amount of cold solvent. - Incomplete cooling of the solution. | - Minimize the amount of hot solvent used to dissolve the compound. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. - Wash the crystals with a minimal amount of ice-cold solvent. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Crystals are colored or appear impure | - Impurities have similar solubility profiles to the product. - Rapid crystal formation has trapped impurities within the crystal lattice.[3] | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure a slow cooling rate to promote the formation of pure crystals. - A second recrystallization may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The principle is that the desired compound and any impurities have different solubilities in a particular solvent at different temperatures. Ideally, the target compound is highly soluble in a hot solvent but has low solubility in the same solvent when it is cold.[2] Impurities should either be very soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble in the hot solvent (allowing for removal by filtration).[2] By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the pure compound will crystallize out of the solution while the impurities remain dissolved.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound when hot but not when cold. For oxadiazole derivatives, common solvents to consider include ethanol, methanol, ethyl acetate, and acetone, or mixed solvent systems like ethanol/water.[2] It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the most suitable one. A good solvent will dissolve the compound upon heating but will result in the formation of crystals upon cooling.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system is often effective when a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example is an ethanol/water mixture.[2]
Q4: What should I do if my compound still doesn't crystallize after trying the troubleshooting steps?
A4: If crystallization cannot be induced, it may be necessary to recover the compound by removing the solvent, for example, by using a rotary evaporator.[1] You can then attempt the recrystallization again with a different solvent system or consider alternative purification methods such as column chromatography.[1]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Watch glass
Methodology:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, we will use an ethanol/water mixed solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated.
-
Clarification: Add a few more drops of hot ethanol to the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, an ethanol/water mixture) to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass for final drying.
Data Presentation
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Insoluble | Sparingly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
| Hexane | Insoluble | Insoluble |
| Acetone | Soluble | Very Soluble |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships in the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
Caption: Factors influencing recrystallization success.
References
"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is expected to be relatively stable under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light and moisture). The 1,3,4-oxadiazole ring is known for its thermal and chemical stability.[1][2] However, the presence of the methyl ester functional group makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The two most probable degradation pathways for this compound are:
-
Hydrolysis of the methyl ester: This can occur under both acidic and basic conditions to yield 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and methanol. Basic hydrolysis is typically faster and irreversible.[3][4]
-
Cleavage of the 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring can be susceptible to nucleophilic attack, which may be catalyzed by strong acids or bases, leading to ring-opened products.[1] This is generally less common than ester hydrolysis under mild conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the compound in aqueous solutions is highly pH-dependent. It is expected to exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 3-7). In strongly acidic or alkaline solutions, the rate of hydrolysis of the methyl ester is significantly accelerated.
Q4: Is the compound sensitive to light or temperature?
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in a buffered solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the buffer | Verify the pH of your buffer. The compound is more stable in a slightly acidic to neutral pH range. | Adjusting the pH to be within the optimal range (e.g., pH 4-6) should slow down the degradation. |
| Presence of nucleophiles in the buffer | Analyze the composition of your buffer for any nucleophilic species (e.g., certain buffer salts) that could react with the ester or the oxadiazole ring. | Switching to a non-nucleophilic buffer system at the appropriate pH should enhance stability. |
| Microbial contamination | If the buffered solution is not sterile, microbial growth could lead to enzymatic degradation. | Filter-sterilize the solution and handle it under aseptic conditions. |
Issue 2: Appearance of an unexpected peak in HPLC analysis during a stability study.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ester hydrolysis | The primary degradation product is likely 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. This product will be more polar and have a shorter retention time on a reverse-phase HPLC column. | Confirm the identity of the new peak by co-injection with a standard of the carboxylic acid or by LC-MS analysis. |
| Ring cleavage | Under harsh conditions (e.g., strong acid/base, high temperature), the oxadiazole ring may open. This would result in products with significantly different chromatographic behavior. | Use LC-MS/MS to identify the mass of the unknown peak and elucidate its structure. |
| Reaction with excipients | If the formulation contains other components, the compound may be reacting with them. | Conduct a compatibility study with individual excipients to identify the source of the interaction. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends.
Table 1: Effect of pH on the Hydrolytic Degradation at 25°C
| pH | Half-life (t1/2, days) | Primary Degradant |
| 2.0 | 15 | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid |
| 4.0 | 150 | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid |
| 7.0 | 120 | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid |
| 9.0 | 5 | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid |
Table 2: Effect of Temperature on Stability in a pH 5.0 Buffer
| Temperature (°C) | Half-life (t1/2, days) |
| 4 | > 365 |
| 25 | 150 |
| 40 | 30 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for Hydrolytic Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2, 4, 7, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the samples in a temperature-controlled chamber at a specified temperature (e.g., 25°C), protected from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Sample Analysis: Immediately quench the degradation by diluting the aliquot in the mobile phase and analyze by a stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound against time. The degradation rate constant (k) is the negative of the slope. The half-life (t1/2) can be calculated as 0.693/k.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways for the compound.
Caption: Workflow for hydrolytic stability testing.
References
Improving reaction conditions for 1,3,4-oxadiazole formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction conditions for the synthesis of 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,3,4-oxadiazoles?
The most prevalent methods for synthesizing the 1,3,4-oxadiazole ring system begin with either the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. Other starting materials include acylhydrazides, which can be reacted with various reagents like carboxylic acids or their derivatives.
Q2: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the potential causes?
Low yields in 1,3,4-oxadiazole synthesis can arise from several factors. Inefficient cyclodehydration is a primary cause, often necessitating the careful selection of a dehydrating agent and optimization of reaction conditions. Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1] Additionally, the formation of stable, unwanted side products can significantly reduce the yield of the desired oxadiazole.
Q3: I've identified a sulfur-containing impurity in my 1,3,4-oxadiazole product. What is it and how can I avoid it?
A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[1] This is particularly common when using sulfur-containing reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), or when starting from thiosemicarbazides.[1] To avoid this, consider using non-sulfur-based cyclodehydrating agents. If thiosemicarbazides are necessary starting materials, careful control of reaction conditions and the choice of a selective cyclizing agent are crucial.
Q4: How can I purify my final 1,3,4-oxadiazole product?
Standard purification techniques for 1,3,4-oxadiazoles include recrystallization and column chromatography on silica gel. The choice of solvent for recrystallization or the eluent system for chromatography is critical and depends on the polarity and solubility of the desired product and impurities. For instance, a mixture of ethyl acetate and heptane is often effective for column chromatography.[2]
Troubleshooting Guides
Problem 1: Low Yield in Cyclodehydration of 1,2-Diacylhydrazines
| Potential Cause | Suggested Solution |
| Inefficient Dehydrating Agent | The choice of dehydrating agent is critical. Common and effective options include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and Burgess reagent.[3] The optimal reagent can vary depending on the substrate. It is advisable to screen several dehydrating agents to find the most effective one for your specific reaction. |
| Suboptimal Reaction Temperature | Both insufficient and excessive heat can lead to low yields. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, high temperatures can cause decomposition.[1] Monitor the reaction by TLC to determine the optimal temperature that promotes product formation without significant degradation. |
| Inappropriate Solvent | The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents such as DMF and DMSO are often effective for these reactions.[4] In some cases, higher boiling point solvents like toluene or dioxane may be necessary to achieve the required reaction temperature.[2][5] |
| Decomposition of Starting Material or Product | Harsh acidic or basic conditions can lead to decomposition.[1] If using a strong acid or base, consider using a milder alternative or reducing the amount used. The stability of your specific 1,3,4-oxadiazole derivative should also be considered, as some can be unstable over time, even at low temperatures.[2] |
Problem 2: Byproduct Formation in Oxidative Cyclization of N-Acylhydrazones
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it with TLC. If the reaction stalls, a slight increase in temperature or an extension of the reaction time might be necessary. However, be cautious as prolonged reaction times or higher temperatures can sometimes lead to lower yields.[2] |
| Formation of Side Products | The choice of oxidizing agent can influence the formation of byproducts. A variety of oxidizing agents can be used, and their selection should be tailored to the specific substrate. In some one-pot syntheses, careful optimization of catalyst loading and base equivalents is crucial to minimize side-product formation.[4] |
| Cross-Reactivity in One-Pot Reactions | In one-pot procedures involving multiple steps, ensure the reagents and conditions for each step are compatible to avoid unwanted cross-reactions.[6] |
Data Presentation
Table 1: Comparison of Cyclodehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Acetonitrile | 100 | - | 61 | [2] |
| Burgess Reagent | Dioxane | 100 | 24 | 76 | [2] |
| POCl₃ | Toluene | 70 | 1-12 | Variable | [5] |
| P₂O₅ | Toluene | - | - | Variable | [5] |
| TBTU | DMF | 50 | - | 85 | [7] |
| DIC | DMF | 50 | - | 85 | [8] |
| DCC | DMF | 50 | - | 50 | [8] |
| CDI | DMF | 50 | - | 63 | [8] |
Yields are substrate-dependent and the table provides illustrative examples.
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃
-
To a solution of the 1,2-diacylhydrazine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add phosphorus oxychloride (POCl₃) (5.0 mmol) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 70-100 °C and monitor the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Cyclodehydration using Burgess Reagent
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,2-diacylhydrazine (1.0 mmol) in anhydrous dioxane (10 mL).[2]
-
Add Burgess reagent (1.5 mmol) to the solution.[2]
-
Heat the reaction mixture to 100 °C and monitor by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography (e.g., eluting with a gradient of ethyl acetate in heptane).[2]
Visualizations
Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.
Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. rroij.com [rroij.com]
Troubleshooting low conversion rates in "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form the N'-(carbomethoxycarbonyl)acetohydrazide intermediate from dimethyl oxalate and acetylhydrazine is showing low yield. What are the possible causes?
A1: Low yields in the formation of the diacylhydrazine intermediate can stem from several factors:
-
Purity of Starting Materials: Ensure that the dimethyl oxalate and acetylhydrazine are of high purity. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Temperature: The reaction is typically carried out at or below room temperature. Higher temperatures can lead to the formation of undesired side products, such as the double acylation of hydrazine.
-
Stoichiometry: A 1:1 molar ratio of dimethyl oxalate to acetylhydrazine is crucial. An excess of dimethyl oxalate can lead to the formation of the symmetrical diacylhydrazine derived from two molecules of dimethyl oxalate.
-
Reaction Time: While the reaction is generally fast, insufficient reaction time can lead to incomplete conversion. Conversely, excessively long reaction times might promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q2: During the cyclodehydration of N'-(carbomethoxycarbonyl)acetohydrazide, I am observing a significant amount of unreacted starting material. How can I improve the conversion rate?
A2: Incomplete cyclodehydration is a common issue. Consider the following to improve your conversion rate:
-
Choice of Dehydrating Agent: The efficiency of cyclodehydration is highly dependent on the chosen reagent. Common dehydrating agents for this type of reaction include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent. The reactivity of these agents varies, and one may be more effective than another for your specific substrate.
-
Reaction Temperature and Time: Many cyclodehydration reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC. Extended reaction times may also be necessary.
-
Anhydrous Conditions: The presence of water can consume the dehydrating agent and inhibit the cyclization. Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents.
Q3: I have isolated my final product, but it appears to be impure. What are the likely side products and how can I purify my compound?
A3: Impurities in the final product can arise from side reactions during both steps of the synthesis.
-
Potential Side Products:
-
From Step 1: Unreacted acetylhydrazine or dimethyl oxalate, and potentially the symmetrical diacylhydrazine (N,N'-diacetylhydrazine or dimethyl 2,3-dioxo-1,4-butanedihydrazide).
-
From Step 2: Unreacted N'-(carbomethoxycarbonyl)acetohydrazide. Under harsh acidic or basic conditions, hydrolysis of the methyl ester group to a carboxylic acid can occur.
-
-
Purification Strategies:
-
Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system should be determined experimentally.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common starting point for the elution of 1,3,4-oxadiazoles.
-
Q4: My final product yield is consistently low, even with good conversion in both steps. What else could be contributing to the low yield?
A4: If the conversion in each step appears high, the issue might be with the work-up and isolation procedures.
-
Product Solubility: The product may have some solubility in the aqueous layers during extraction. Minimizing the volume of aqueous washes and potentially performing a back-extraction of the aqueous layers with the organic solvent can help recover dissolved product.
-
Product Volatility: Although unlikely to be highly volatile, some loss may occur during solvent removal under high vacuum, especially if the product is a low-melting solid or an oil. Use moderate vacuum and temperature for solvent evaporation.
-
Decomposition on Silica Gel: Some compounds can decompose on silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of N'-(carbomethoxycarbonyl)acetohydrazide
-
To a solution of acetylhydrazine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at 0 °C, add dimethyl oxalate (1.0 eq) portion-wise over 15-20 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or used directly in the next step if it is of sufficient purity.
Step 2: Synthesis of this compound
-
To a solution of N'-(carbomethoxycarbonyl)acetohydrazide (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), add the cyclodehydrating agent (e.g., POCl₃, 1.1-1.5 eq) dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is typically heated to reflux for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagent Stoichiometry and Solvents
| Step | Reagent 1 | Reagent 2 | Dehydrating Agent | Solvent |
| 1 | Acetylhydrazine (1.0 eq) | Dimethyl oxalate (1.0 eq) | - | Methanol or Dichloromethane |
| 2 | N'-(carbomethoxycarbonyl)acetohydrazide (1.0 eq) | - | POCl₃ (1.1-1.5 eq) | Toluene or Dichloromethane |
Table 2: Reaction Conditions
| Step | Temperature | Time | Atmosphere |
| 1 | 0 °C to Room Temperature | 2-4 hours | Inert (e.g., Nitrogen or Argon) recommended |
| 2 | 0 °C to Reflux | 2-6 hours | Inert (e.g., Nitrogen or Argon) recommended |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates and impurities.
Effect of different dehydrating agents on 1,3,4-oxadiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1,3,4-oxadiazoles, with a specific focus on the impact of different dehydrating agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?
The most prevalent method involves the cyclodehydration of 1,2-diacylhydrazines.[1][2] This approach is widely used due to the ready availability of the starting materials.[2] Another common route is the oxidative cyclization of N-acylhydrazones.[2][3]
Q2: Which dehydrating agents are typically used for the cyclodehydration of 1,2-diacylhydrazines?
A variety of dehydrating agents can be employed, with the choice often depending on the substrate, desired reaction conditions, and scale. Commonly used agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride.[3][4]
Q3: I am observing a sulfur-containing impurity in my final product. What is the likely cause?
A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly frequent when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, or when starting from thiosemicarbazides.[5]
Q4: My reaction is resulting in a low yield. What are the potential reasons?
Low yields can arise from several factors. Harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to the decomposition of starting materials or the final product.[5] Inefficient cyclodehydration is another common cause, highlighting the critical role of selecting the appropriate dehydrating agent and optimizing reaction conditions.[5] For instance, the cleavage of O-acylamidoxime intermediates can significantly reduce yields in 1,2,4-oxadiazole synthesis.[5]
Q5: Are there milder alternatives to harsh dehydrating agents like POCl₃ and concentrated acids?
Yes, several milder reagents have been developed. For example, tosyl chloride in pyridine can mediate the cyclization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles.[6] The Burgess reagent has also been used to promote cyclization under less harsh conditions.[7][8] Additionally, methods using triphenylphosphine in combination with tetrahalomethanes have been reported for Robinson-Gabriel-type cyclizations.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Ineffective dehydrating agent for the specific substrate.- Reaction temperature is too low.- Insufficient reaction time.- Decomposition of starting materials or product under harsh conditions. | - Screen different dehydrating agents (see Table 1 for comparison).- Gradually increase the reaction temperature while monitoring for decomposition.- Extend the reaction time and monitor progress by TLC.- Consider using a milder dehydrating agent and reaction conditions. |
| Formation of 1,3,4-Thiadiazole By-product | - Use of sulfur-containing reagents (e.g., Lawesson's reagent, P₄S₁₀).- Starting material is a thiosemicarbazide. | - If the oxadiazole is the desired product, avoid sulfur-containing reagents.- For thiosemicarbazide starting materials, specific reaction conditions can favor oxadiazole formation (e.g., using EDC·HCl in DMSO as a desulfurizing agent).[11] |
| Product Decomposition | - Reaction temperature is too high.- Dehydrating agent is too harsh (e.g., concentrated sulfuric acid). | - Lower the reaction temperature.- Use a milder dehydrating agent such as the Burgess reagent or tosyl chloride.[6][8] |
| Difficulty in Product Isolation/Purification | - Formation of closely related by-products.- Unreacted starting materials remaining. | - Optimize reaction conditions to improve conversion and minimize side reactions.- Employ column chromatography with a suitable solvent system for purification.- Recrystallization can be an effective purification method. |
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Reported Yields (%) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, often used as both reagent and solvent.[12][13] | 59 - 95[12][14] | Readily available, effective for a wide range of substrates. | Harsh conditions, can lead to chlorinated by-products, workup can be hazardous. |
| Thionyl Chloride (SOCl₂) | Reflux, often in an inert solvent.[3] | 62 - 70[9][15] | Effective, readily available. | Harsh, corrosive, generates HCl and SO₂ gases. |
| Polyphosphoric Acid (PPA) | High temperatures (e.g., 130°C).[16] | Good to excellent.[9][15] | Can act as both catalyst and solvent. | Viscous, difficult to stir, workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating.[3][7] | Variable | Inexpensive, strong dehydrating power. | Extremely harsh, can cause charring and sulfonation by-products. |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Low temperatures (e.g., -10°C) with a base like pyridine.[2] | ~84[2] | Mild reaction conditions, compatible with sensitive functional groups. | Expensive. |
| Burgess Reagent | Mild conditions.[3][8] | Good | Mild, selective. | Can generate by-products, may be expensive.[8] |
| Tosyl Chloride (TsCl) | With a base like pyridine.[6] | 97 - 99 (from thiosemicarbazides).[1] | Milder than many classical reagents. | Primarily used for specific substrates like thiosemicarbazides. |
Experimental Protocols
General Procedure for Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an equimolar mixture of a carboxylic acid (0.01 mol) and a hydrazide (0.01 mol), add phosphorus oxychloride (10-15 mL) in a round-bottom flask equipped with a reflux condenser.[12]
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 6-9 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][12]
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[4][12]
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a 20% sodium bicarbonate solution, until a solid precipitates.[4]
-
Isolation and Purification: Filter the solid, wash it thoroughly with water, and dry it.[12] The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).[4][12]
Visualizations
Experimental Workflow: 1,3,4-Oxadiazole Synthesis via Cyclodehydration
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in 1,3,4-oxadiazole synthesis.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 16. researchgate.net [researchgate.net]
"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" storage and handling guidelines
This technical support center provides essential guidelines for the safe storage and handling of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound? There seems to be conflicting information.
A1: There are varying recommendations for the storage of this compound, which may depend on the purity, formulation, and supplier. Commercial suppliers suggest a range of temperatures, including room temperature[1], 4°C, and 2-8°C for the similar ethyl ester[2]. For long-term storage and to minimize degradation, it is best practice to store it in a tightly sealed container in a cool, dry, and well-ventilated place. A structurally related potassium salt is recommended to be stored under an inert atmosphere in a freezer at -20°C[3]. Given these variations, it is crucial to consult the Safety Data Sheet (SDS) or technical documentation provided by your specific supplier. If such documentation is unavailable, storing at 2-8°C is a cautious approach.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified with a "Warning" signal word. The primary hazards include:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
May be harmful in contact with skin or if inhaled[1].
Q3: What personal protective equipment (PPE) should I use when handling this chemical?
A3: To ensure safety, the following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemically resistant gloves. It is important to inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, the related potassium salt is known to be incompatible with strong oxidizing agents. Therefore, it is prudent to avoid contact with such agents.
Q5: How should I dispose of waste containing this chemical?
A5: Waste material should be treated as hazardous. It is recommended to dispose of it through a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations[1]. Do not allow the material to enter drains or waterways.
Troubleshooting Guide
Problem: I am unsure about the stability of my sample of this compound.
-
Solution: The stability of the compound can be influenced by storage conditions. Ensure it is stored in a tightly sealed container, protected from moisture and light, and kept at a consistently cool temperature. If you observe any change in color or consistency, it may be an indication of degradation. It is advisable to use a fresh sample for critical experiments if the stability of your current stock is in doubt.
Problem: I have accidentally come into contact with the compound. What should I do?
-
Solution: Follow these first-aid measures based on the route of exposure:
-
After Inhalation: Move to an area with fresh air. If you experience breathing difficulties, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
-
After Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek medical advice immediately. Never give anything by mouth to an unconscious person.
-
Problem: The compound is a solid. What precautions should I take to avoid inhalation?
-
Solution: To minimize the risk of inhaling the solid powder, you should:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
When weighing or transferring the powder, do so carefully and at a low height to minimize air disturbance.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | Room Temperature | [1] |
| 4°C | ||
| 2-8°C (for ethyl ester) | [2] | |
| -20°C (for potassium salt) | [3] | |
| Hazard Statements | H303, H313, H333 | [1] |
| H302, H315, H319, H332, H335 | [3] | |
| Incompatible Materials | Strong oxidizing agents | Inferred from potassium salt |
| Signal Word | Warning | [1][3] |
Experimental Workflow
Below is a diagram illustrating the recommended workflow for the safe handling and storage of this compound.
References
How to avoid impurities in the synthesis of 1,3,4-oxadiazoles
Welcome to the Technical Support Center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of 1,3,4-oxadiazoles.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired 1,3,4-oxadiazole product. What are the possible causes and how can I resolve this?
Answer:
Low or no yield in 1,3,4-oxadiazole synthesis can stem from several factors related to starting materials, reaction conditions, and the choice of synthetic route. Here’s a breakdown of potential causes and their solutions:
-
Problem: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as excessive heat can lead to decomposition.[1]
-
-
Problem: Purity of starting materials.
-
Solution: Ensure that your starting materials (e.g., acid hydrazides, aldehydes, diacylhydrazines) are pure and dry. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.
-
-
Problem: Inefficient cyclodehydrating agent.
-
Solution: The choice of cyclodehydrating agent is crucial. While phosphorus oxychloride (POCl₃) is widely used, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder alternatives like the Burgess reagent might be more effective for your specific substrate.[1] It is advisable to screen different dehydrating agents to find the optimal one for your reaction.
-
-
Problem: Moisture in the reaction.
-
Solution: Many reagents used in 1,3,4-oxadiazole synthesis, especially dehydrating agents, are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. How can I identify and avoid them?
Answer:
The nature of the impurities largely depends on the synthetic route employed. Here are some common impurities and strategies to mitigate their formation:
-
Impurity: Unreacted Starting Materials.
-
Identification: Compare the TLC or NMR spectrum of your product with that of the starting materials.
-
Avoidance: As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature. Using a slight excess of one of the reactants (if it can be easily removed) might also drive the reaction forward.
-
-
Impurity: 1,3,4-Thiadiazole.
-
Context: This is a common impurity when synthesizing 2-amino-1,3,4-oxadiazoles from thiosemicarbazide precursors.[2]
-
Identification: Mass spectrometry can easily distinguish between the oxadiazole and thiadiazole due to the mass difference between oxygen and sulfur.
-
Avoidance: The choice of cyclizing reagent is critical for regioselectivity. For the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in DMSO favors the formation of the oxadiazole.[3][4] Conversely, using p-toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone tends to yield the 1,3,4-thiadiazole.[3][4]
-
-
Impurity: Cleavage or Decomposition Products.
-
Context: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the cleavage of the N-N bond in the diacylhydrazine intermediate or decomposition of the final product.[1]
-
Identification: These can be a complex mixture of by-products. Techniques like LC-MS can help in their identification.
-
Avoidance: Employ milder reaction conditions. Consider using less aggressive dehydrating agents or lowering the reaction temperature. For oxidative cyclization methods, avoid an excess of the oxidizing agent, which can lead to over-oxidation and decomposition.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3,4-oxadiazoles?
A1: The most prevalent methods include:
-
Cyclodehydration of 1,2-diacylhydrazines: This is a widely used method employing dehydrating agents like POCl₃, SOCl₂, or polyphosphoric acid (PPA).[6][7]
-
Oxidative cyclization of N-acylhydrazones: This method uses an oxidizing agent, such as iodine, chloramine-T, or potassium permanganate, to cyclize an N-acylhydrazone intermediate.[7][8][9]
-
From thiosemicarbazides: This route is particularly useful for the synthesis of 2-amino-1,3,4-oxadiazoles.[8][10]
Q2: How do I choose the right dehydrating agent for the cyclodehydration of diacylhydrazines?
A2: The choice depends on the substrate and the desired reaction conditions.
-
Phosphorus oxychloride (POCl₃): A strong and effective dehydrating agent, but it is also harsh and can lead to by-products with sensitive substrates.[6][11]
-
Thionyl chloride (SOCl₂): Generally considered milder than POCl₃ and can be a good alternative.[6]
-
Polyphosphoric acid (PPA): Acts as both a catalyst and a solvent and is effective at high temperatures.
-
Milder Reagents: For sensitive substrates, milder reagents like the Burgess reagent or a combination of triphenylphosphine and iodine can be used.
Q3: What are the advantages of the oxidative cyclization of acylhydrazones?
A3: This method can often be performed under milder conditions compared to cyclodehydration. Some oxidative systems, like iodine in the presence of a base, are relatively inexpensive and environmentally friendly.[12][13] This method also allows for one-pot syntheses starting from an aldehyde and a hydrazide.[12]
Q4: Can I synthesize 1,3,4-oxadiazoles without using harsh reagents?
A4: Yes, several greener and milder methods have been developed. For instance, iodine-catalyzed oxidative cyclization can be performed under solvent-free grinding conditions.[12] Photochemical methods that avoid the use of strong oxidants are also emerging.
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from 1,2-Diacylhydrazines
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield Range (%) |
| POCl₃ | Reflux, neat or in an inert solvent | Widely applicable, effective | Harsh conditions, potential for by-products | 60-90[6][11] |
| SOCl₂ | Reflux in an inert solvent | Milder than POCl₃ | Can still be harsh for sensitive substrates | 65-85[6] |
| PPA | High temperature (100-160 °C) | Acts as solvent and catalyst | High temperatures can cause decomposition | 70-95 |
| Burgess Reagent | Mild conditions, room temp. to reflux | Mild, good for sensitive substrates | Expensive | 70-90 |
| PPh₃/I₂ | Mild conditions, often at room temp. | Mild, high yielding | Stoichiometric phosphine oxide by-product | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration of N,N'-Dibenzoylhydrazine using POCl₃
-
To a round-bottom flask, add N,N'-dibenzoylhydrazine (1 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the precipitated solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole via Oxidative Cyclization of an Acylhydrazone using Iodine
-
In a round-bottom flask, dissolve the acylhydrazone (1 mmol) in a suitable solvent like ethanol.
-
Add potassium carbonate (2 mmol) to the solution.
-
Add molecular iodine (1.2 mmol) portion-wise with stirring.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [13]
Protocol 3: Synthesis of a 2-Amino-5-aryl-1,3,4-oxadiazole from a Thiosemicarbazide
-
Dissolve the acylthiosemicarbazide (1 mmol) in pyridine.
-
Add p-toluenesulfonyl chloride (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. [10]
Visualizations
Caption: A generalized experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Caption: A troubleshooting decision tree for common issues in 1,3,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchemrev.com [jchemrev.com]
- 9. jchemrev.com [jchemrev.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing the 1,3,4-oxadiazole core involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For this compound, a common approach involves a multi-step synthesis starting from dialkyl oxalate and hydrazine hydrate, followed by acylation and a final cyclodehydration step.
Q2: I am observing a sulfur-containing impurity in my final product. What is the likely identity of this impurity?
A2: A common sulfur-containing impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly common if sulfur-containing reagents were used in any preceding steps or if there is cross-contamination. For instance, the reaction of aroyl hydrazides with thioacetamide can lead to the formation of 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[1]
Q3: What are the primary causes of low yields in this synthesis?
A3: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors. Inefficient cyclodehydration is a frequent issue. The choice of the dehydrating agent and the reaction conditions are critical. Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[2] A common eluent system is a mixture of ethyl acetate and hexane, with the ratio adjusted to achieve optimal separation. Recrystallization from a suitable solvent is also a viable method for purification.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete cyclodehydration.[1] 2. Decomposition of starting materials or product.[1] 3. Inactive reagents. | 1. Optimize the choice and amount of dehydrating agent (e.g., POCl₃, SOCl₂, PPA). Ensure anhydrous conditions. 2. Monitor the reaction temperature carefully; avoid excessive heat. Consider running the reaction at a lower temperature for a longer duration. 3. Use freshly opened or properly stored reagents. |
| Presence of Unreacted Starting Material (N,N'-diacylhydrazine) | 1. Insufficient amount of dehydrating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar equivalents of the dehydrating agent. 2. Extend the reaction time and monitor progress by TLC. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of a By-product with a Similar Polarity | 1. Isomeric impurities from starting materials. 2. Side reactions due to reactive functional groups. | 1. Ensure the purity of starting materials before beginning the synthesis. 2. If possible, protect reactive functional groups that are not involved in the desired reaction. 3. Optimize the column chromatography conditions (e.g., use a shallower gradient) to improve separation. |
| Product is an Inseparable Oil | 1. Presence of residual solvent. 2. The product may be a low-melting solid or an oil at room temperature. 3. Presence of impurities depressing the melting point. | 1. Ensure complete removal of solvent under high vacuum. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or cooling to a lower temperature. 3. Re-purify the product using column chromatography. |
Experimental Protocols
Synthesis of this compound via Cyclodehydration
This protocol is adapted from a general method for the synthesis of 5-alkyl-[3][4][5]-oxadiazole-2-carboxylic acid alkyl esters.[6]
Step 1: Synthesis of Monoalkyl Oxalate Hydrazide
-
In a reaction vessel, dialkyl oxalate is reacted with hydrazine hydrate in an ammonia decomposition reaction to yield monoalkyl oxalate hydrazide.
Step 2: Synthesis of 2-Hydrazide-monoalkyl Oxalate
-
The monoalkyl oxalate hydrazide obtained in Step 1 is subjected to an acylation reaction with acetic anhydride to produce 2-hydrazide-monoalkyl oxalate.
-
The reaction is typically carried out at a temperature between 50°C and 110°C for 3 to 24 hours.[6]
Step 3: Cyclodehydration to form this compound
-
The 2-hydrazide-monoalkyl oxalate is dissolved in a suitable solvent such as toluene.
-
A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added to the solution.[6]
-
The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The mixture is neutralized with a base (e.g., sodium carbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system.
Data Presentation
Table 1: Comparison of Cyclodehydrating Agents for 1,3,4-Oxadiazole Synthesis from Diacylhydrazines [1]
| Cyclodehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Common By-products |
| POCl₃ | Reflux | 54 - 96 | Unreacted starting material, decomposition products |
| SOCl₂ | Reflux | Moderate to high | Unreacted starting material, chlorinated impurities |
| PPA (Polyphosphoric Acid) | High Temperature | High | Decomposed material, hard to remove from product |
| P₂O₅ | High Temperature | High | Decomposed material |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
Technical Support Center: Functionalization of the 1,3,4-Oxadiazole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the 1,3,4-oxadiazole ring. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and functionalization of 1,3,4-oxadiazoles.
Issue 1: Low Yield in 2,5-Disubstituted 1,3,4-Oxadiazole Synthesis
Question: My synthesis of a 2,5-disubstituted 1,3,4-oxadiazole is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can stem from several factors, including inefficient cyclodehydration, decomposition of starting materials or products under harsh conditions, and cleavage of intermediates.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Possible Causes and Solutions:
-
Inefficient Cyclodehydration: The choice of dehydrating agent is critical. Commonly used reagents include POCl₃, SOCl₂, P₂O₅, and H₂SO₄.[2][3][4] If you are experiencing low yields, consider switching to a different dehydrating agent or optimizing the amount used. For example, trifluoromethanesulfonic anhydride has been used as an effective cyclizing agent for N,N'-diacylhydrazines.[2]
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of your starting materials, intermediates, or the final 1,3,4-oxadiazole product.[1] Try lowering the reaction temperature or using a milder base or acid.
-
Intermediate Instability: In some cases, intermediates like O-acylamidoximes (for 1,2,4-oxadiazoles) can undergo cleavage, reducing the overall yield.[1]
Experimental Protocol: Cyclodehydration of 1,2-Diacylhydrazines using POCl₃ [3][4]
-
To a solution of the 1,2-diacylhydrazine (1 mmol) in a suitable solvent (e.g., toluene, dioxane), add phosphorus oxychloride (POCl₃) (1.5-3 mmol) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Unexpected By-product Formation
Question: I am observing an unexpected by-product in my 1,3,4-oxadiazole synthesis. How can I identify and eliminate it?
Answer: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole, especially when using sulfur-containing reagents.[1] Other by-products can arise from side reactions of the starting materials or intermediates.
Troubleshooting Steps:
-
Characterize the By-product: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the impurity. The presence of a sulfur atom in the mass spectrum when none is expected is a strong indicator of a thiadiazole by-product.
-
Review Your Reagents: If you are using reagents like Lawesson's reagent or P₄S₁₀ with the intention of forming an oxadiazole from a diacylhydrazine, you are likely to form the thiadiazole.[1] Similarly, starting from thiosemicarbazides can also lead to thiadiazole formation.[1]
-
Optimize Reaction Conditions: To minimize by-product formation, it is crucial to use reaction conditions that favor the desired cyclization pathway. This may involve changing the solvent, temperature, or catalyst.
Logical Relationship Diagram for By-product Formation:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Landscape of 1,3,4-Oxadiazoles: A Comparative Analysis
A detailed spectroscopic comparison of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its analogues, providing researchers in drug discovery and organic synthesis with key data for structural elucidation. This guide includes comparative NMR data tables, a standard experimental protocol, and a visualization of the structure-spectra correlation.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for key structural analogues of this compound. These compounds share the core 2,5-disubstituted 1,3,4-oxadiazole motif and offer valuable insights into the expected spectral features of the target molecule.
Table 1: ¹H NMR Chemical Shift Data for 1,3,4-Oxadiazole Analogues
| Compound/Analogue | Solvent | Methyl Group (C5-CH₃) (ppm) | Other Protons (ppm) |
| This compound (Predicted) | CDCl₃ | ~2.6 | Methoxy (O-CH₃): ~4.0 |
| Various 2,5-Disubstituted 1,3,4-Oxadiazoles | CDCl₃ / DMSO-d₆ | 2.26 - 2.70 | Aromatic/Alkyl protons vary with substituent |
Table 2: ¹³C NMR Chemical Shift Data for 1,3,4-Oxadiazole Analogues
| Compound/Analogue | Solvent | C2 (Oxadiazole) (ppm) | C5 (Oxadiazole) (ppm) | Methyl Carbon (C5-CH₃) (ppm) | Carbonyl Carbon (C=O) (ppm) | Methoxy Carbon (O-CH₃) (ppm) |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (Predicted) | D₂O | 161.3 | 166.7 | 10.4 | 159.3 | - |
| Various 2,5-Disubstituted 1,3,4-Oxadiazoles | CDCl₃ / DMSO-d₆ | 161 - 166 | 162 - 168 | ~11-14 | - | - |
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | - | 161.98 | 164.32 | 21.59 (Aromatic CH₃) | - | - |
The predicted ¹³C NMR data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt provides a valuable reference point, suggesting the chemical shifts for the oxadiazole ring carbons (C2 and C5) and the methyl carbon.[1] Data from other 2,5-disubstituted 1,3,4-oxadiazoles further supports the expected ranges for the key carbon signals.[2][3][4]
Visualizing Structure-Spectra Relationships
The following diagram illustrates the key structural features of this compound and their expected correlation to the ¹H and ¹³C NMR signals.
Caption: Correlation of molecular structure to expected NMR signals.
Standard Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
This guide serves as a foundational resource for researchers working with this compound and related compounds. While direct experimental data for the title compound remains elusive in publicly accessible databases, the comparative analysis of its analogues provides a strong predictive framework for its spectroscopic characterization.
References
- 1. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, CAS No. 888504-28-7 - iChemical [ichemical.com]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Mass Spectrometry Data for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of a Key Oxadiazole Intermediate
This guide provides a comparative overview of the mass spectrometry data for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a compound of interest in pharmaceutical development, notably as a potential impurity or intermediate in active pharmaceutical ingredients (APIs) such as Raltegravir.[1] Due to the limited availability of public experimental spectra for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with data for structurally related compounds.
Comparison of Mass Spectrometry Data
The following table summarizes the predicted and known mass-to-charge ratios (m/z) and the proposed identities of the molecular ion and key fragments for this compound and its structural analogs. This comparative data is crucial for the identification and differentiation of these compounds in complex mixtures.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structure |
| This compound (Predicted) | 142.11[1] | 142 | 111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺), 70, 56, 43 |
| 5-Methyl-1,3,4-oxadiazol-2(3H)-one (Predicted) | 100.08 | 100 | 85 ([M-CH₃]⁺), 72 ([M-CO]⁺), 57 |
| 2,5-disubstituted-1,3,4-oxadiazoles (General) | Variable | M⁺ | Loss of isocyanic acid from [M+H]⁺, formation of benzoyl ions [RCO]⁺ |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of both the oxadiazole ring and the methyl ester functional group. The initial ionization would produce a molecular ion at m/z 142. Subsequent fragmentation could involve:
-
Loss of the methoxy group (-OCH₃): This would result in a prominent acylium ion at m/z 111.
-
Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond between the ester group and the oxadiazole ring would lead to a fragment at m/z 83.
-
Ring Fragmentation: The 1,3,4-oxadiazole ring itself can undergo cleavage, leading to smaller fragments.
Experimental Protocols
The data presented in this guide is based on standard mass spectrometry techniques, typically employed for the analysis of small organic molecules and pharmaceutical impurities.
Sample Preparation
For a typical analysis, the sample would be dissolved in an appropriate volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration suitable for the instrument being used, typically in the range of 1-10 µg/mL.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) would be utilized.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) in positive mode would be suitable for this class of compounds.
-
Mass Analyzer: The mass analyzer would be set to scan a mass range appropriate for the analyte, for instance, from m/z 40 to 300.
-
Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion and the characteristic fragment ions. Comparison with spectral libraries and fragmentation prediction software would aid in structural elucidation.
Workflow for Pharmaceutical Impurity Profiling
The identification and characterization of impurities like this compound is a critical step in pharmaceutical development and quality control. The following diagram illustrates a typical workflow for impurity profiling using mass spectrometry.
Caption: Workflow for API Impurity Profiling using LC/GC-MS.
References
Comparative Guide to the FT-IR Spectrum of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral features of the target compound and contrasts them with related molecules to aid in spectral interpretation and characterization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. FT-IR spectroscopy is a critical analytical technique for confirming the synthesis and structural integrity of such molecules by identifying their key functional groups. This guide will focus on the characteristic vibrational frequencies of the 1,3,4-oxadiazole ring and the methyl ester group, which are the core components of the target molecule.
Comparative FT-IR Spectral Data
The following table summarizes the expected FT-IR absorption bands for this compound, alongside experimental data for comparable compounds: a generic 2,5-disubstituted-1,3,4-oxadiazole and a simple ester, methyl acetate. This comparison facilitates the assignment of spectral peaks to their corresponding functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for 2,5-Disubstituted-1,3,4-oxadiazoles | Observed Wavenumber (cm⁻¹) for Methyl Acetate |
| C-H (methyl) | Stretching | ~2975 - 2860 | Not consistently reported | ~2975 - 2860[1] |
| C=O (ester) | Stretching | ~1750 - 1735 | Not Applicable | ~1750 - 1735[1] |
| C=N (oxadiazole ring) | Stretching | ~1650 - 1597 | 1645–1597[2] | Not Applicable |
| C-O-C (oxadiazole ring) | Stretching | ~1170 - 1065 | 1170–1065[2] | Not Applicable |
| C-O (ester) | Stretching | ~1250 - 1230 | Not Applicable | ~1250 - 1230[1] |
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)
This protocol details the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), IR-grade, finely ground and dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound).
-
Weigh approximately 100-200 mg of dry KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.
-
Combine the sample and KBr in an agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle to a fine, uniform powder. This is crucial for reducing particle size and minimizing light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure to form a clear, transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR instrument.
-
Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental variations.
-
Acquire the FT-IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its FT-IR spectrum.
Caption: Workflow for FT-IR spectral analysis of the target molecule.
Comparative Analysis
The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic peaks from both the 1,3,4-oxadiazole ring and the methyl ester functional group.
-
Ester Group Identification: The presence of a strong absorption band in the region of 1750-1735 cm⁻¹ is a clear indicator of the C=O stretch of the ester.[1] This peak is typically one of the most intense in the spectrum. Additionally, a strong band between 1250-1230 cm⁻¹ corresponding to the C-O stretching vibration of the ester group should be observed.[1] The spectrum of methyl acetate serves as a simple reference for these characteristic ester absorptions.
-
1,3,4-Oxadiazole Ring Identification: The formation of the heterocyclic ring can be confirmed by the appearance of a C=N stretching vibration between 1650 and 1597 cm⁻¹.[2] Furthermore, a characteristic C-O-C stretching band for the oxadiazole ring is expected in the 1170-1065 cm⁻¹ region.[2]
-
Alkyl Group Identification: The C-H stretching vibrations of the methyl group attached to the oxadiazole ring and the methyl group of the ester are expected to appear in the 2975-2860 cm⁻¹ range.[1]
By comparing the experimental spectrum of a synthesized sample to the data presented in this guide, researchers can confidently identify the presence of the desired functional groups and confirm the structure of this compound. The absence of broad O-H stretching bands (typically around 3300-2500 cm⁻¹) would further indicate the successful conversion from a carboxylic acid precursor.
References
Comparing the reactivity of "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" with its ethyl ester analog
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison
From a theoretical standpoint, Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is expected to be more reactive than its ethyl ester analog . This prediction is primarily based on two factors:
-
Steric Hindrance: The smaller methyl group presents less steric bulk around the carbonyl carbon compared to the ethyl group. This reduced hindrance allows for easier access by nucleophiles, including water molecules during hydrolysis.
-
Electronic Effects: While the electronic donating effect of an ethyl group is slightly greater than that of a methyl group, this difference is generally considered to have a minor influence on the reactivity of the ester compared to steric factors.
Therefore, in reactions such as hydrolysis and nucleophilic acyl substitution, the methyl ester is anticipated to react at a faster rate.
Data Presentation
As no direct quantitative data from head-to-head comparative studies were found in the literature, a table summarizing expected relative reactivity is presented below. This is a qualitative assessment based on general chemical principles.
| Reaction Type | This compound | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Underlying Principle |
| Acid-Catalyzed Hydrolysis | Expected to be faster | Expected to be slower | Less steric hindrance for the methyl ester allows for more facile attack by water. |
| Base-Mediated Hydrolysis (Saponification) | Expected to be faster | Expected to be slower | The smaller methyl group facilitates the approach of the hydroxide ion to the carbonyl carbon. |
| Nucleophilic Acyl Substitution | Generally faster | Generally slower | Reduced steric hindrance around the electrophilic carbonyl center favors attack by various nucleophiles. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and comparative hydrolysis of the title compounds. These are adapted from established methods for similar heterocyclic esters.
General Synthesis of Methyl/Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
This synthesis can be achieved through the cyclization of a corresponding diacylhydrazine precursor.
Materials:
-
Oxalyl chloride monomethyl ester (or monoethyl ester)
-
Acethydrazide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation of Acethydrazide: To a solution of acethydrazide in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add oxalyl chloride monomethyl ester (or monoethyl ester). Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the N,N'-diacylhydrazine intermediate.
-
Cyclization: Dissolve the intermediate in a high-boiling solvent such as toluene. Add phosphorus oxychloride dropwise at room temperature. Heat the mixture to reflux (around 110 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Isolation and Purification: After cooling, carefully quench the reaction mixture with ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired ester.
Comparative Hydrolysis Protocol (Kinetic Study)
This protocol outlines a method to compare the rate of hydrolysis of the methyl and ethyl esters under basic conditions.
Materials:
-
This compound
-
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Ethanol (or other suitable co-solvent)
-
pH meter or spectrophotometer
-
Thermostated water bath
Procedure:
-
Reaction Setup: Prepare stock solutions of the methyl and ethyl esters of a known concentration in a suitable solvent (e.g., ethanol). In separate reaction vessels maintained at a constant temperature (e.g., 25 °C) using a water bath, add a known volume of the standardized sodium hydroxide solution.
-
Initiation of Reaction: To initiate the hydrolysis, add a small, known volume of the ester stock solution to the sodium hydroxide solution with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction over time. This can be achieved by:
-
Titration: Taking aliquots at specific time intervals, quenching the reaction with a known amount of excess acid, and then back-titrating the remaining acid with a standardized base.
-
Spectrophotometry: If the product (5-methyl-1,3,4-oxadiazole-2-carboxylate anion) has a different UV-Vis absorbance profile from the starting ester, the reaction can be monitored continuously in a UV-Vis spectrophotometer.
-
-
Data Analysis: Plot the concentration of the ester or product as a function of time. From this data, the rate constants for the hydrolysis of both the methyl and ethyl esters can be determined and compared.
Visualizations
Caption: General workflow for the synthesis of the target esters.
Caption: Logical workflow for comparing hydrolysis rates.
A Comparative Guide to the Structure-Activity Relationship of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" core, offering insights into their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 5-methyl-1,3,4-oxadiazole-2-carboxamide have emerged as a promising class of anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad library of "this compound" derivatives are not extensively documented in single comprehensive reports, analysis of various studies on related 1,3,4-oxadiazole analogs provides valuable insights:
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the oxadiazole ring significantly influences anticancer activity. Aromatic or heteroaromatic rings at this position are common and their substitution pattern can fine-tune the potency. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring at the 5-position can modulate the activity.
-
Modification of the Carboxylate Group: Conversion of the methyl carboxylate to amides or other functional groups is a key strategy in the derivatization of the parent compound. The nature of the amine used to form the amide bond plays a crucial role in determining the biological activity.
-
Introduction of a Linker: The insertion of a linker, such as a thioacetamide group, between the oxadiazole core and another pharmacophore can enhance anticancer activity. The length and flexibility of this linker are important parameters for optimization.
Comparative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative 1,3,4-oxadiazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives
| Compound | A549 (Lung) | C6 (Glioma) | L929 (Fibroblast) |
| 4a | 28.34 | >100 | >100 |
| 4b | 20.11 | >100 | >100 |
| 4f | 7.48 | 13.04 | >100 |
| 4h | <0.14 | 13.04 | 2.87 |
| 4i | 1.59 | >100 | 12.55 |
| 4k | 1.96 | >100 | 10.45 |
| 4l | 1.80 | >100 | 11.12 |
| Cisplatin | 4.98 | - | - |
Table 2: EGFR Kinase Inhibitory Activity of Naproxen-based 1,3,4-Oxadiazole Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | EGFR Kinase IC50 (µM) |
| Derivative 1 | 5.05 | 3.53 | - |
| Derivative 2 | 15.84 | 25.49 | - |
| Derivative 3 | 2.13 | 1.63 | 0.41 |
| Erlotinib | - | - | 0.30 |
| Doxorubicin | - | 1.62 | - |
Antimicrobial Activity
Derivatives of "this compound" have also been investigated for their potential as antimicrobial agents. The structural modifications that influence anticancer activity can also impact their efficacy against various bacterial and fungal strains.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of representative 1,3,4-oxadiazole derivatives against different microbial strains.
Table 3: Antimicrobial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Oxadiazole A | 4 | 8 | 16 | 32 | 16 |
| Oxadiazole B | 8 | 16 | 32 | 64 | 32 |
| Oxadiazole C | 62 | - | - | - | - |
| Ciprofloxacin | - | - | - | - | - |
| Amoxicillin | - | - | - | - | - |
Experimental Protocols
Synthesis of this compound
A common synthetic route to the parent compound involves the cyclization of an appropriate acylhydrazone derivative. The general steps are outlined below.
Caption: General synthesis workflow for the parent compound.
Detailed Protocol: A mixture of acetylhydrazide and a suitable dicarbonyl compound (e.g., dimethyl oxalate) is refluxed to form a hydrazone intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the desired 1,3,4-oxadiazole ring. The final product is purified by recrystallization or column chromatography.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Assay Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay that detects the amount of ADP produced or by using a labeled antibody that specifically recognizes the phosphorylated substrate.
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.
Signaling Pathway Visualizations
The anticancer effects of many 1,3,4-oxadiazole derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
Caption: Intervention of 1,3,4-oxadiazole derivatives in the PI3K/Akt/mTOR pathway.
Conclusion
The "this compound" scaffold represents a versatile starting point for the development of novel therapeutic agents. Structure-activity relationship studies, although not exhaustively focused on this specific parent compound, indicate that modifications at the 5-position and transformations of the carboxylate group are critical for optimizing both anticancer and antimicrobial activities. The inhibition of key signaling pathways like EGFR and PI3K/Akt/mTOR underscores the potential of these derivatives as targeted cancer therapies. Further focused library synthesis and biological evaluation are warranted to fully elucidate the SAR and unlock the therapeutic potential of this promising class of compounds.
A Comparative Analysis of the Biological Activities of 1,3,4-Oxadiazole Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of heterocyclic isomers is paramount for rational drug design. This guide provides a comparative overview of the biological activities of 1,3,4-oxadiazole and its isomeric counterpart, 1,2,4-oxadiazole, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While direct comparative studies of identically substituted isomers are limited, this guide synthesizes available data to highlight key trends and structure-activity relationships.
The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability, enhanced water solubility, and lower lipophilicity compared to other oxadiazole isomers.[1] These characteristics often contribute to improved pharmacokinetic profiles. The 1,3,4-oxadiazole moiety can also act as a bioisostere for ester and amide groups, further expanding its utility in drug design.[1] Both 1,3,4- and 1,2,4-oxadiazole derivatives have been extensively studied and have demonstrated a wide array of pharmacological activities.[2][3]
Anticancer Activity: A Tale of Two Isomers
Both 1,3,4- and 1,2,4-oxadiazole derivatives have emerged as promising anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes and growth factors involved in cancer progression.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activities of representative 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives against various cancer cell lines. It is important to note that these are not direct comparisons of isomeric pairs but rather a compilation of data from different studies.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (4h) | A549 (Lung) | <0.14 | [4] |
| 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | HT-29 (Colon) | 64.0% viability at 10 µM | [5] |
| 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Reduced viability | [5] |
| AMK OX-8 | HeLa (Cervical), A549 (Lung) | Low IC50 values | [6][7] |
| AMK OX-12 | Hep-2 (Laryngeal) | Low IC50 values | [6][7] |
| 2-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | K562 (Leukemia) | 85% inhibition | [8] |
Table 2: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [9] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [9] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | [9] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | [9] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity:
The most common method to evaluate the in vitro anticancer activity of the oxadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin or 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[6][7]
Signaling Pathways in Anticancer Activity
The anticancer effects of oxadiazole derivatives are often attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation. One of the key targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and Other Heterocyclic Scaffolds in Drug Design
A deep dive into the performance of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate against other key heterocyclic scaffolds reveals its significant potential in drug discovery. This guide provides a comparative analysis of its biological activities, supported by experimental data, to aid researchers in making informed decisions for scaffold selection in drug design.
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. Among these, the 1,3,4-oxadiazole ring system has emerged as a "privileged scaffold" due to its broad spectrum of pharmacological activities. This guide focuses on this compound, a representative of this class, and compares its performance with other prominent heterocyclic scaffolds such as triazoles, pyrazoles, and thiazoles.
The 1,3,4-Oxadiazole Scaffold: A Hub of Biological Activity
The 1,3,4-oxadiazole nucleus is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This arrangement imparts favorable physicochemical properties, including metabolic stability, good in vivo tolerance, and the ability to act as a bioisostere for carboxylic acids, esters, and amides.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]
This compound, with its simple substitution pattern, serves as a valuable building block for the synthesis of more complex and potent drug candidates. Its methyl ester group can be readily modified, allowing for the exploration of structure-activity relationships.
Comparative Performance Analysis: Anticancer and Antimicrobial Activities
To provide an objective comparison, this guide summarizes quantitative data from various studies investigating the anticancer and antimicrobial activities of 1,3,4-oxadiazole derivatives in comparison to other heterocyclic scaffolds. It is important to note that direct head-to-head comparisons of this compound with a broad range of other heterocycles under identical conditions are limited in the current literature. Therefore, this analysis draws upon data from various derivatives to highlight the general potential of the 1,3,4-oxadiazole core.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a common feature in many potent anticancer agents.[2][3] The following table presents a comparison of the in vitro anticancer activity (IC50 values) of various 1,3,4-oxadiazole derivatives against different cancer cell lines, alongside data for other heterocyclic compounds.
| Heterocyclic Scaffold | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | Derivative 4h | A549 (Lung) | <0.14 | [5] |
| 1,3,4-Oxadiazole | Derivative 4i | A549 (Lung) | 1.59 | [5] |
| 1,3,4-Oxadiazole | Diphenylamine derivative | HT29 (Colon) | 1.3 - 2.0 | [3] |
| 1,3,4-Oxadiazole | Pyrazole-based derivative | - | 15.54 | [3] |
| 1,2,4-Oxadiazole | Triazole-pyrazole derivative 10b | PC3 (Prostate) | 0.01±0.008 | [4] |
| 1,2,4-Oxadiazole | Triazole-pyrazole derivative 10b | A549 (Lung) | 0.45±0.023 | [4] |
| 1,2,4-Triazole | - | - | - | - |
| Pyrazole | - | - | - | - |
| Thiazole | - | - | - | - |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. The table aims to provide a general overview of the potency of different scaffolds.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is also a key component of many compounds with significant antibacterial and antifungal properties.[6][7] The following table summarizes the minimum inhibitory concentration (MIC) values of 1,3,4-oxadiazole derivatives against various microbial strains, with comparative data for other heterocycles where available.
| Heterocyclic Scaffold | Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | Norfloxacin derivative 4a-c | S. aureus | 1 - 2 | [8] |
| 1,3,4-Oxadiazole | Norfloxacin derivative 4a-c | MRSA | 0.25 - 1 | [8] |
| 1,3,4-Oxadiazole | Naphthofuran derivative 14a, 14b | P. aeruginosa | 0.2 | [8] |
| 1,3,4-Oxadiazole | Naphthofuran derivative 14a, 14b | B. subtilis | 0.2 | [8] |
| 1,3,4-Thiadiazole | - | S. aureus | 0.78 - 3.125 | [5] |
| 1,3,4-Thiadiazole | - | E. coli | - | - |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section details the methodologies for the key experiments cited.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate.[9][10][11]
General Procedure:
-
Step 1: Formation of Diacylhydrazine: An acid hydrazide is reacted with an acid chloride in a suitable solvent (e.g., pyridine, dioxane, or chloroform) at room temperature or with gentle heating. The reaction mixture is stirred for a specified time until the reaction is complete. The resulting diacylhydrazine is often isolated by filtration or extraction.
-
Step 2: Cyclization to 1,3,4-Oxadiazole: The purified diacylhydrazine is then subjected to dehydrative cyclization. This is typically achieved by heating the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). The reaction temperature and time are optimized for the specific substrates.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Key Concepts and Workflows
To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Bioisosteric replacement of a carboxylic acid with a 1,3,4-oxadiazole ring.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration.
Conclusion
The 1,3,4-oxadiazole scaffold, as represented by this compound, holds a prominent position in drug design due to its versatile biological activities and favorable physicochemical properties. While direct comparative data for the specific title compound against a wide range of other heterocycles is an area for future research, the existing body of evidence strongly supports the potential of the 1,3,4-oxadiazole core in the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry, facilitating the rational design and selection of heterocyclic scaffolds for the development of new and effective therapeutics.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, 1,3,4-oxadiazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive overview of the analytical techniques used to validate the synthesis of a specific derivative, "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate." We present a plausible synthetic route, compare it with an alternative, and detail the experimental protocols for the essential analytical validation methods, supported by expected and comparative data.
Synthesis Overview: A Tale of Two Esters
The target molecule, this compound, can be synthesized through a multi-step process common for 1,3,4-oxadiazole ring formation. A common precursor for this synthesis is 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its corresponding potassium salt.[1][2][3] The final step involves the esterification of the carboxylic acid. For comparison, we will consider the synthesis of the analogous ethyl ester, "Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate," which would follow a similar synthetic pathway but with a different alcohol in the final esterification step.
A general and widely adopted method for the synthesis of the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazones or the reaction of acid hydrazides with various reagents.[4][5][6][7]
Comparative Data Presentation
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following tables summarize the expected and comparative data for the target molecule and a common alternative, Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Expected) | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (Reference) |
| CAS Number | 37641-35-3 | 37641-36-4[8] |
| Molecular Formula | C₅H₆N₂O₃ | C₆H₈N₂O₃ |
| Molecular Weight | 142.11 g/mol | 156.14 g/mol |
| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg | Not readily available |
| Physical Form | Solid | Not readily available |
Table 2: Spectroscopic Data Comparison
| Analytical Technique | This compound (Expected) | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (Reference/Predicted) |
| ¹H NMR (ppm) | ~2.6 (s, 3H, -CH₃), ~4.0 (s, 3H, -OCH₃) | ~2.6 (s, 3H, -CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~4.4 (q, 2H, -OCH₂CH₃) |
| ¹³C NMR (ppm) | ~11 (-CH₃), ~53 (-OCH₃), ~158 (C=O), ~162 (C-oxadiazole), ~165 (C-oxadiazole)[2][9] | ~11 (-CH₃), ~14 (-OCH₂CH₃), ~63 (-OCH₂CH₃), ~158 (C=O), ~162 (C-oxadiazole), ~165 (C-oxadiazole) |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1620 (C=N), ~1560 (C=C, aromatic-like), ~1250 (C-O-C, oxadiazole), ~1020 (N-N)[10][11] | ~1740 (C=O, ester), ~1620 (C=N), ~1560 (C=C, aromatic-like), ~1250 (C-O-C, oxadiazole), ~1020 (N-N) |
| Mass Spec (m/z) | 142 [M]⁺, fragments corresponding to loss of -OCH₃ and -COOCH₃ | 156 [M]⁺, fragments corresponding to loss of -OCH₂CH₃ and -COOCH₂CH₃ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The resulting spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and potential fragment ions.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic and analytical workflows.
Caption: Synthetic workflow for the esterification of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.
Caption: Workflow for the analytical validation of the synthesized product.
By following these protocols and comparing the obtained data with the expected values, researchers can confidently validate the successful synthesis of this compound, ensuring the purity and structural integrity of the compound for further investigation in drug discovery and development pipelines.
References
- 1. guidechem.com [guidechem.com]
- 2. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, CAS No. 888504-28-7 - iChemical [ichemical.com]
- 3. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. 37641-36-4|Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of Action of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Based Compounds: A Comparative Guide
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][3][4] This guide focuses on a specific, yet underexplored, member of this family: Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. While direct, in-depth mechanism of action studies on this particular compound are not extensively published, its structural alerts and the vast body of research on related 1,3,4-oxadiazole derivatives provide a fertile ground for hypothesizing and investigating its biological targets and cellular effects.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a comparative analysis of potential mechanisms of action for this compound based compounds. We will explore potential biological targets based on the known activities of the 1,3,4-oxadiazole class and provide detailed experimental protocols to elucidate the precise mechanism of action of this promising compound.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, electron-withdrawing nature, and ability to participate in hydrogen bonding contribute to its favorable pharmacokinetic and pharmacodynamic properties. The versatility of the 1,3,4-oxadiazole scaffold allows for substitutions at the 2 and 5 positions, enabling the generation of large libraries of compounds with diverse biological activities.[1][5]
Hypothesized Mechanisms of Action for this compound
Based on extensive literature on 1,3,4-oxadiazole derivatives, we can postulate several potential mechanisms of action for this compound. These include, but are not limited to, enzyme inhibition and anticancer activity through various pathways.
Enzyme Inhibition: A Prominent Feature of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole moiety is a common feature in numerous enzyme inhibitors.[6] A notable example is the potassium salt of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, which has been identified as a tyrosinase inhibitor for the treatment of hyperpigmentation.[7] Given the structural similarity, it is plausible that the methyl ester derivative also exhibits inhibitory activity against tyrosinase or other enzymes.
Furthermore, various 1,3,4-oxadiazole derivatives have been reported to inhibit a range of enzymes, including:
-
Carbonic Anhydrases (CAs): Coumarin-oxadiazole hybrids have shown selective inhibition of tumor-associated CA isoforms.[1]
-
Histone Deacetylases (HDACs): Certain 1,3,4-oxadiazole derivatives have demonstrated potent HDAC inhibitory activity, a key mechanism in cancer therapy.[6][8][9]
-
Cholinesterases: Some derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer's disease.[10][11]
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing diabetes, and some 1,3,4-oxadiazoles have shown promise in this area.[10]
Anticancer Activity: A Multifaceted Approach
The anticancer potential of 1,3,4-oxadiazole derivatives is well-documented and often multifaceted.[9][12][13] Besides enzyme inhibition (HDACs, telomerase, topoisomerases), other proposed anticancer mechanisms include:
-
Inhibition of Growth Factor Receptors: Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR).[12][13]
-
Induction of Apoptosis: Many 1,3,4-oxadiazole compounds have been demonstrated to induce programmed cell death in cancer cells.[12][14][15]
-
Cell Cycle Perturbation: Disruption of the normal cell cycle progression is another mechanism by which these compounds can exert their anticancer effects.[12]
Comparative Analysis with Alternative 1,3,4-Oxadiazole Derivatives
To provide a clearer perspective on the potential of this compound, we will compare its hypothetical activities with established 1,3,4-oxadiazole-based compounds with known mechanisms of action.
| Compound Class | Known Mechanism of Action | Potential for this compound | Supporting Rationale |
| Coumarin-Oxadiazole Hybrids | Selective inhibition of carbonic anhydrase IX and XII.[1] | High | The 1,3,4-oxadiazole core is a key pharmacophore for CA inhibition. |
| Propanamide-based 1,3,4-Oxadiazoles | Inhibition of Histone deacetylase 8 (HDAC8).[13] | Moderate to High | The electronic properties of the 1,3,4-oxadiazole ring are conducive to binding in the active site of HDACs. |
| Quinoline-based 1,3,4-Oxadiazoles | Telomerase inhibition.[16] | Moderate | The planar aromatic system of the oxadiazole could contribute to interactions with the telomerase active site. |
| Raltegravir | HIV integrase inhibitor.[1][17] | Low to Moderate | While containing the 1,3,4-oxadiazole core, the overall structure and functional groups of Raltegravir are significantly different and optimized for this specific target. |
Experimental Workflows for Mechanism of Action Studies
To definitively determine the mechanism of action of this compound, a systematic series of experiments is required. The following protocols provide a robust framework for this investigation.
Experimental Workflow: Initial Target Class Identification
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 6. mdpi.com [mdpi.com]
- 7. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
Comparative analysis of different synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. The efficient synthesis of this heterocyclic core is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of four prominent synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, offering a comprehensive overview of their methodologies, quantitative performance, and operational advantages and disadvantages.
At a Glance: Comparison of Synthetic Strategies
The following table summarizes the key quantitative data for the four distinct synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, providing a clear comparison of their typical performance.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 1. Cyclodehydration of 1,2-Diacylhydrazines | POCl₃, P₂O₅, SOCl₂, TsCl | 1 - 24 hours | 55 - 110 | 40 - 92[1][2][3][4] | Wide substrate scope, well-established. | Harsh reagents, high temperatures, potential for side products. |
| 2. Oxidative Cyclization of N-Acylhydrazones | I₂/K₂CO₃, t-BuOI, Ac₂O | 0.5 - 12 hours | Room Temperature - 140 | 10 - 95[5][6] | Milder conditions for some oxidants, good yields. | Requires pre-synthesis of hydrazones, some oxidants can be harsh. |
| 3. One-Pot Synthesis from Carboxylic Acids & Hydrazides | Cu(OAc)₂, NIITP/CuI | 3 - 18 hours | 80 - 120 | 44 - 92[7][8][9][10] | High efficiency, reduced steps, good for library synthesis. | May require specific catalysts, optimization of conditions can be necessary. |
| 4. Huisgen Reaction of Tetrazoles & Acyl Chlorides | Pyridine | 6 - 8 hours | 100 - 120 | 30 - 85[11][12][13][14] | Clean reaction, good for specific substitutions. | Requires synthesis of tetrazole precursors, can have moderate yields. |
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the starting materials and the final 2,5-disubstituted 1,3,4-oxadiazole product for the four compared synthetic routes.
Caption: Overview of four synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocols
This section provides detailed experimental methodologies for the four key synthetic routes discussed.
Synthesis via Cyclodehydration of 1,2-Diacylhydrazines
This classical two-step method involves the initial formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration using a strong dehydrating agent.
Step 1: Synthesis of 1,2-Diacylhydrazine A solution of an acid hydrazide (1.0 mmol) in a suitable solvent (e.g., pyridine, dichloromethane) is cooled to 0 °C. An equimolar amount of an acid chloride (1.0 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours). The resulting precipitate of 1,2-diacylhydrazine is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
Step 2: Cyclodehydration to 2,5-Disubstituted 1,3,4-Oxadiazole The 1,2-diacylhydrazine (1.0 mmol) is added to an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). The mixture is heated under reflux (around 100-110 °C) for 1-6 hours.[1][4] After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 2,5-disubstituted 1,3,4-oxadiazole.[1]
Synthesis via Oxidative Cyclization of N-Acylhydrazones
This method proceeds through the formation of an N-acylhydrazone, which is then cyclized under oxidative conditions.
Step 1: Synthesis of N-Acylhydrazone An equimolar mixture of an acid hydrazide (1.0 mmol) and an aldehyde (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) is added, and the mixture is refluxed for 2-4 hours. Upon cooling, the N-acylhydrazone product often crystallizes out and can be collected by filtration.
Step 2: Oxidative Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazole The N-acylhydrazone (1.0 mmol) is dissolved in a suitable solvent (e.g., dimethylformamide or acetic acid). An oxidizing agent is then added. For example, a mixture of iodine (I₂, 1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol) can be used, and the reaction is stirred at room temperature for 3-12 hours.[6] Alternatively, acetic anhydride can be used as both the solvent and the oxidizing agent, with the reaction mixture being refluxed for 2-5 hours.[5] After completion of the reaction, the mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.
One-Pot Synthesis from Carboxylic Acids and Hydrazides
Modern synthetic strategies often employ one-pot procedures to enhance efficiency. The following is a representative copper-catalyzed one-pot synthesis.
To a mixture of an arylacetic acid (0.7 mmol), a hydrazide (0.7 mmol), and copper(II) acetate (Cu(OAc)₂, 20 mol%) in a reaction vessel is added dimethylformamide (DMF, 2.0 mL). The reaction is stirred under an oxygen atmosphere at 120 °C for 4 hours.[8][9] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2,5-disubstituted 1,3,4-oxadiazole.[8][9]
Another efficient one-pot protocol involves the reaction of a carboxylic acid (0.20 mmol) with N-isocyaniminotriphenylphosphorane (NIITP, 1.1 equiv) in anhydrous 1,4-dioxane at 80 °C for 3 hours. The reaction is then cooled to room temperature, and an aryl iodide (2.5 equiv), copper(I) iodide (20 mol %), 1,10-phenanthroline (40 mol %), and cesium carbonate (1.5 equiv) are added. The mixture is then heated at 110 °C for 18 hours.[7][10] Work-up involves filtration through a silica plug and purification by flash column chromatography.[7]
Synthesis via Huisgen Reaction of Tetrazoles and Acyl Chlorides
The Huisgen 1,3-dipolar cycloaddition provides a distinct route to the 1,3,4-oxadiazole ring system.
A 5-substituted-1H-tetrazole (1.0 mmol) is dissolved in pyridine (0.5 M). To this solution, an acyl chloride (1.5 equivalents) is added.[12] The reaction mixture is heated at 120 °C for 8 hours in a sealed tube.[12][13] After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Conclusion
The choice of a synthetic route for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the tolerance of functional groups. Classical methods like the cyclodehydration of diacylhydrazines are robust and versatile, while modern one-pot syntheses offer significant advantages in terms of efficiency and atom economy, making them particularly suitable for the rapid generation of compound libraries. The oxidative cyclization of N-acylhydrazones provides a milder alternative in some cases, and the Huisgen reaction offers a unique disconnection for accessing specific target molecules. The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions for the synthesis of these important heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 8. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the In Vitro and In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives
A comprehensive analysis of the therapeutic potential of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives reveals a promising class of compounds with potent biological activities. While direct research on the parent compound is limited, its structural scaffold is a cornerstone for a multitude of derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their performance against established alternatives, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic landscape.
The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1][2][3] Derivatives built upon this core, particularly those related to this compound, have demonstrated a broad spectrum of activities, positioning them as viable candidates for further drug development.[1][4]
Anticancer Activity: A Tale of Potency and Selectivity
Derivatives of 1,3,4-oxadiazole have emerged as formidable anticancer agents, often exhibiting cytotoxic effects superior to or comparable with standard chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil.[5][6] Their mechanism of action is frequently attributed to the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and epidermal growth factor receptor (EGFR).[1][7][8]
In Vitro Cytotoxicity
The in vitro efficacy of these compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Oxadiazole Derivative 43a | MCF-7 (Breast) | 1.76 ± 0.08 | [5] |
| Oxadiazole Derivative 43b | MCF-7 (Breast) | 1.18 ± 0.04 | [5] |
| Doxorubicin | MCF-7 (Breast) | >1.76 and >1.18 | [5] |
| Oxadiazole Derivative 43a | MDA-MB-231 (Breast) | 0.59 ± 0.02 | [5] |
| Oxadiazole Derivative 44b | MDA-MB-231 (Breast) | 1.24 ± 0.06 | [5] |
| Doxorubicin | MDA-MB-231 (Breast) | >3.59 | [5] |
| Oxadiazole Derivative 36 | HepG2 (Liver) | 30-fold stronger than 5-FU | [6] |
| 5-Fluorouracil | HepG2 (Liver) | - | [6] |
| Oxadiazole Derivative AMK OX-11 | HeLa (Cervical) | <100 | [9] |
| Oxadiazole Derivative AMK OX-11 | A549 (Lung) | <100 | [9] |
| Quinoline-Oxadiazole 8c | HepG2 (Liver) | 0.14 µM (EGFR inhibition) | [10] |
| Lapatinib (Control) | - | 0.12 µM (EGFR inhibition) | [10] |
In Vivo Antitumor Activity
Select derivatives have demonstrated significant tumor growth inhibition in animal models, validating their potential for clinical translation.
| Compound | Animal Model | Tumor Type | Efficacy | Reference |
| AMK OX-8, 9, 11, 12 | Mice | Dalton's Ascitic Lymphoma | Increased lifespan, restored hematological parameters | [9] |
Antimicrobial Efficacy: A Broad Spectrum of Action
The 1,3,4-oxadiazole scaffold is also a fertile ground for the development of novel antimicrobial agents.[11][12] Derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][5]
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial and antifungal activity.
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| Oxadiazole Derivative OZE-I | S. aureus | 4-16 | [13] |
| Oxadiazole Derivative OZE-II | S. aureus | 4-16 | [13] |
| Oxadiazole Derivative OZE-III | S. aureus | 8-32 | [13] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | E. coli | Good activity | [4] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | K. pneumoniae | Good activity | [4] |
| Gentamicin (Control) | E. coli, K. pneumoniae | - | [4] |
| 5-aryl-1,3,4-oxadiazole-2-thiol (35) | E. coli, S. pneumoniae | Stronger than Ampicillin | [11] |
| Ampicillin (Control) | E. coli, S. pneumoniae | - | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the 1,3,4-oxadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Antitumor Activity (Dalton's Ascitic Lymphoma Model)
The in vivo efficacy is often evaluated using tumor-bearing animal models.[9]
-
Tumor Induction: Dalton's Ascitic Lymphoma (DAL) cells are injected intraperitoneally into healthy mice.
-
Treatment: After 24 hours of tumor inoculation, the mice are treated with the test compounds, a vehicle control, and a standard drug (e.g., 5-Fluorouracil) for a specified number of days.
-
Observation: The animals are monitored for changes in body weight, tumor volume, and survival time.
-
Hematological and Biochemical Analysis: At the end of the study, blood is collected to analyze hematological parameters (RBC, WBC, hemoglobin) and biochemical markers.
-
Efficacy Evaluation: The antitumor efficacy is determined by the increase in lifespan, reduction in tumor volume, and restoration of hematological parameters compared to the control group.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway inhibition by 1,3,4-oxadiazole derivatives.
Caption: General workflow for anticancer efficacy evaluation.
References
- 1. Buy this compound | 37641-35-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-1,3,4-oxadiazol-2(3H)-one | 3069-67-8 | Benchchem [benchchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" in specific applications
A Comparative Guide for Researchers in Drug Development and Applied Biological Sciences
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a key heterocyclic compound, and its derivatives are demonstrating significant potential across a spectrum of applications, from dermatological treatments to anticancer therapies and as crucial building blocks in the synthesis of antiviral medications. This guide provides a comparative analysis of its performance in key applications, supported by available data and detailed experimental protocols to assist researchers in evaluating its efficacy and utility.
Tyrosinase Inhibition for Dermatological Applications
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. While direct comparative data for this compound is limited, numerous studies on structurally similar 1,3,4-oxadiazole derivatives showcase their potent anti-tyrosinase activity, often outperforming the standard inhibitor, Kojic Acid.
Table 1: Comparative Tyrosinase Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Standard Inhibitor | IC50 Value (µM) | Reference |
| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | Mushroom Tyrosinase | 0.003 ± 0.00 | Kojic Acid | 16.83 ± 1.16 | [1] |
| Kojic acid-1,3,4-oxadiazole hybrid (5f) | Mushroom Tyrosinase | 5.32 ± 0.58 | Kojic Acid | 49.77 ± 1.19 | [2][3] |
| 2-HT (2-hydroxytyrosol) | Mushroom Tyrosinase | 13.0 | Kojic Acid | 14.8 | [4] |
| 2-HT (2-hydroxytyrosol) | B16 Cell Tyrosinase | 32.5 | Kojic Acid | 113 | [4] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a test compound using mushroom tyrosinase and L-DOPA as a substrate.[1][5][6][7][8]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compound (e.g., this compound)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Dissolve the test compound and Kojic Acid in DMSO to create concentrated stock solutions. Prepare serial dilutions to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2%.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells: Add 20 µL of DMSO (vehicle), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells: Add 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Diagram 1: Tyrosinase Inhibition Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new kojic acid-1,3,4-oxadiazole hybrids as tyrosinase inhibitors and their application in the anti-browning of fresh-cut mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound whose structural motifs necessitate cautious handling as potentially hazardous waste. Adherence to these protocols is essential for maintaining laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The structural components of this compound, specifically the oxadiazole ring and the carboxylate ester group, warrant careful handling to mitigate potential risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted through a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) office.[1] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection
-
Original Container : Whenever feasible, store the waste chemical in its original container.[1]
-
Waste Container : If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.[1]
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[1]
-
No Mixing : Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[1]
Step 2: Storage
-
Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be cool, dry, and well-ventilated.
-
Segregation : Ensure the container is segregated from incompatible materials.
Step 3: Professional Disposal
-
Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for disposal.[1]
-
Licensed Contractor : The disposal must be carried out by a licensed and approved hazardous waste disposal company.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
References
A Senior Application Scientist's Guide to Handling Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Introduction: This document provides a comprehensive operational and safety guide for the handling of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS No: 37641-35-3). As drug development professionals, our work with novel heterocyclic compounds demands a proactive and deeply informed approach to safety. While specific toxicological data for this exact methyl ester is not extensively published, we can establish a robust safety protocol by analyzing its structural components—the oxadiazole ring and the methyl ester functional group—and by referencing data from its close analog, Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 37641-36-4).[1] The guidance herein is designed to empower researchers with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.
Part 1: Hazard Assessment and Chemical Profile
The foundational principle of laboratory safety is to understand the potential hazards of the materials in use.[2] this compound is a member of the oxadiazole family, a class of compounds recognized for their diverse biological activities and, consequently, their potential to interact with biological systems.[3][4] The presence of the 1,3,4-oxadiazole ring and ester functionality suggests that the compound should be handled with care, assuming it may be biologically active and potentially irritating to the skin, eyes, and respiratory system.[5][6]
Based on the Safety Data Sheet (SDS) for the ethyl ester analog, we can anticipate similar hazard classifications.[1] The primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact.
| Property | Value / Anticipated Hazard | Source / Rationale |
| Chemical Name | This compound | [7] |
| CAS Number | 37641-35-3 | [7] |
| Molecular Formula | C₅H₆N₂O₃ | Inferred from name |
| Appearance | Typically a solid or powder | General for similar compounds[8][9] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Based on ethyl analog and related compounds.[1][6] |
| Skin Irritation | May cause skin irritation. | Based on ethyl analog.[1] |
| Eye Irritation | May cause serious eye irritation. | Based on related compounds.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Based on ethyl analog.[1] |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to minimize exposure. The selection of PPE must be tailored to the specific task being performed.[10][11] The following table outlines the minimum required PPE for various laboratory scenarios involving this compound.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Safety goggles or a full-face respirator.[8] | Double-layered chemical-resistant gloves (e.g., nitrile).[8] | Full-coverage lab coat, disposable gown with elastic cuffs recommended.[8] | Required: Use within a certified chemical fume hood or powder containment hood. If not possible, a full-face respirator with P100 particulate filters is mandatory.[8][12] |
| Preparing Solutions | Chemical splash goggles.[13] | Chemical-resistant nitrile gloves. Inspect before use.[14] | Chemical-resistant lab coat.[8] | Required: All solution preparations must be performed in a chemical fume hood to avoid inhalation of vapors or aerosols.[10] |
| Running Reactions & Transfers | Chemical splash goggles. | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated. | Chemical-resistant lab coat. | Required: All manipulations should occur within a functioning chemical fume hood.[2] |
Causality Behind PPE Choices:
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles at a minimum. When handling the powder, which can easily become airborne, the enhanced protection of a full-face shield or respirator is warranted to protect all facial mucous membranes.[11]
-
Hand Protection: Nitrile gloves provide good resistance to a broad range of chemicals. Double-gloving when handling the concentrated solid provides an extra layer of security against tears and minimizes the impact of a single-glove failure.[8] Always wash hands after removing gloves.[14]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which removes airborne powder and solvent vapors at the source.[2][13] This is the most effective way to prevent respiratory exposure. A respirator is a secondary measure for situations where engineering controls are insufficient or unavailable.
Part 3: Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan is critical for safety and reproducibility. The following workflow for weighing the compound and preparing a stock solution illustrates these principles.
Step-by-Step Workflow: Weighing and Dissolution
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[10] Prepare a spill kit nearby.[15]
-
Don PPE: Put on all required PPE as specified in the table above for "Weighing & Handling Solid."
-
Decontamination: Wipe down the analytical balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) before and after use.
-
Weighing: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial inside the fume hood. Handle the compound gently to avoid creating airborne dust.[8]
-
Closing Container: Securely cap the main stock bottle immediately after dispensing the required amount.
-
Dissolution: Add the desired solvent to the vessel containing the weighed solid. Swirl or stir gently within the fume hood until fully dissolved.
-
Labeling: Clearly label the new solution with the chemical name, concentration, solvent, date, and your initials.[15]
-
Cleanup: Wipe down the spatula and work surfaces. Dispose of any contaminated items (e.g., weigh boat, disposable gloves) in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly.
Workflow Visualization
Caption: Safe handling workflow for this compound.
Part 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.[16]
Spill Response
For a small spill within a chemical fume hood:
-
Alert: Immediately notify others in the laboratory.
-
Isolate: Keep the spill contained within the fume hood.
-
PPE: Ensure you are wearing the appropriate PPE, including double gloves and eye protection.
-
Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or spill pads). Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid Measures
These measures are based on protocols for similar chemical structures and should be followed while seeking immediate medical attention.[1][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[14] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Part 5: Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect laboratory personnel and the environment.[10][15]
-
Waste Classification: All materials contaminated with this compound, including unused compound, solutions, and disposable labware, must be treated as hazardous chemical waste.[12]
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealable container. The label must read "Hazardous Waste: this compound".[12]
-
Liquid Waste: Collect in a compatible, leak-proof container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[16]
-
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.[15][16] Keep containers securely closed.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Disposal must be handled by a licensed hazardous waste contractor.[12]
References
- 1. 5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Oxadiazole Derivatives from Terephthalic Acid | MDPI [mdpi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:37641-35-3 | this compound | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. caming.com [caming.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. saffronchemicals.com [saffronchemicals.com]
- 16. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
